3-aminoquinoxaline-2-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminoquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H2,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINJFUJIPMQGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364177 | |
| Record name | 3-aminoquinoxaline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85414-82-0 | |
| Record name | 3-aminoquinoxaline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of 3-aminoquinoxaline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the analytical methodologies employed in the structural elucidation of 3-aminoquinoxaline-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The unambiguous confirmation of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for the rational design of novel therapeutic agents. This document details the primary spectroscopic and crystallographic techniques, presents expected quantitative data, and outlines comprehensive experimental protocols.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a crucial intermediate in the synthesis of more complex quinoxaline-based molecules. Its structural framework, featuring amino and carboxylic acid functional groups on the quinoxaline core, allows for diverse chemical modifications. Accurate structural characterization is the foundational step for any research and development involving this compound.
The elucidation process relies on a synergistic application of multiple analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each method provides unique and complementary pieces of information that, when combined, create a complete and unambiguous picture of the molecular architecture.
Synthesis Overview
While numerous synthetic routes exist for quinoxaline derivatives, a common and effective strategy for preparing the this compound core involves a two-step process. The synthesis typically begins with the nucleophilic aromatic substitution (SNAr) reaction of an appropriate amine with an activated precursor like 3-chloroquinoxaline-2-carboxylic acid ethyl ester. This is followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.
Caption: General synthesis of this compound.
Spectroscopic and Crystallographic Analysis
The core of structure elucidation lies in the detailed analysis of spectroscopic and crystallographic data.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their connectivity. The aromatic region (typically 7.0-8.5 ppm) will show a complex pattern of signals corresponding to the four protons on the benzene portion of the quinoxaline ring. The amino (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and often appear as broad singlets; their chemical shifts can vary significantly depending on the solvent and concentration.[1] The signal for the carboxylic acid proton is characteristically found far downfield (10-14 ppm).[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165-170 ppm region.[1] The aromatic and heterocyclic carbons of the quinoxaline core will resonate between approximately 120 and 155 ppm.[2]
Table 1: Representative NMR Spectroscopic Data (Data inferred from closely related structures in DMSO-d₆)
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 13.0 - 14.0 (broad s, 1H) | 167.0 - 168.0 |
| Amino (-NH₂) | 7.0 - 8.5 (broad s, 2H) | - |
| Quinoxaline Aromatic (C-H) | 7.4 - 8.1 (m, 4H) | 124.0 - 136.0 |
| Quinoxaline Quaternary (C-N, C-C) | - | 135.0 - 155.0 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is based on analysis of similar structures.[2]
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Expected Data: For this compound (C₉H₇N₃O₂), the expected exact mass is approximately 189.0538 Da. In electrospray ionization (ESI) mode, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 190.0611 or the deprotonated ion [M-H]⁻ at m/z 188.0466.[3] A common fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid group.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₉H₈N₃O₂⁺ | 190.0611 |
| [M-H]⁻ | C₉H₆N₃O₂⁻ | 188.0466 |
| [M+Na]⁺ | C₉H₇N₃O₂Na⁺ | 212.0430 |
IR spectroscopy is used to identify the presence of specific functional groups.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |
| Carboxylic Acid | C=O stretch | 1680-1720 (strong) |
| Amine | N-H stretch | 3300-3500 (medium, two bands) |
| Aromatic Ring | C=C / C=N stretch | 1500-1650 (medium) |
| Aromatic Ring | C-H stretch | >3000 (weak) |
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.[4][5] It yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This technique is invaluable for confirming the overall connectivity and stereochemistry, resolving any ambiguities from spectroscopic data.[4] While no public crystal structure for the parent this compound is currently available, analysis of related quinoxaline derivatives has been crucial in confirming their tautomeric forms and substitution patterns.[6]
Experimental Protocols
Detailed and standardized protocols are critical for obtaining high-quality, reproducible data.
Caption: A typical workflow for small molecule structure elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).[2]
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024-4096) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Agilent 1100 HPLC with a Waters ZQ or Micromass Quattro Micro mass spectrometer).
-
Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 30 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a linear gradient from 5% B to 95% B over several minutes at a flow rate of 1-2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative modes.
-
Analysis: Scan a mass range of m/z 100-500 to detect the molecular ion and common fragments.
-
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and displacement parameters against the experimental data until the model converges with a good fit.
-
Visualization of Molecular Structure
Caption: 2D structure of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, powerful analytical techniques. While NMR and MS provide the primary framework of connectivity and molecular formula, IR confirms the presence of key functional groups. For absolute and unambiguous proof of structure, especially in cases of potential tautomerism or isomerism, single-crystal X-ray crystallography remains the gold standard. The protocols and data presented in this guide serve as a comprehensive resource for researchers working with this important heterocyclic compound, ensuring a solid foundation for further studies in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protein X-ray Crystallography and Drug Discovery | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
3-aminoquinoxaline-2-carboxylic acid chemical properties and IUPAC name
An In-depth Technical Guide on 3-aminoquinoxaline-2-carboxylic acid: Chemical Properties and IUPAC Name
This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthetic methodologies related to this compound. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identity and Properties
The IUPAC name for the compound is This compound . It belongs to the quinoxaline class of heterocyclic compounds, which are known for their diverse biological activities.
Table 1: General Chemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 85414-82-0 | |
| Molecular Formula | C₉H₇N₃O₂ | |
| Molecular Weight | 189.17 g/mol | Calculated |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)N | - |
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Melting Point | Data not available | For comparison, quinoxaline-2-carboxylic acid has a melting point of 208 °C (decomposes).[1] |
| Boiling Point | Data not available | Carboxylic acids often decompose at high temperatures.[2] |
| Solubility | Data not available | Likely soluble in organic solvents like DMSO and DMF. Quinoxaline derivatives show low solubility in aqueous media.[3] |
| pKa | Data not available | The presence of the carboxylic acid group suggests a pKa value in the range of 4-5, while the amino group would have a pKa around 9-10.[4] The electron-withdrawing nature of the quinoxaline ring and the amino group at the 3-position would influence these values.[5] |
Spectral Data
Table 3: Expected Spectral Characteristics
| Technique | Expected Peaks/Signals |
|---|---|
| ¹H NMR | Aromatic protons on the benzene ring (multiplets, ~7.5-8.5 ppm), NH₂ protons (broad singlet), COOH proton (broad singlet, downfield).[3] |
| ¹³C NMR | Carbonyl carbon (~167 ppm), aromatic and heterocyclic carbons (~110-155 ppm).[6] |
| IR Spectroscopy | O-H stretch from carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch from carboxylic acid (~1700 cm⁻¹), N-H stretch from amine (~3300-3500 cm⁻¹), C=N and C=C stretches in the aromatic region.[7][8] |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 190.056. |
Experimental Protocols
General Synthesis of Quinoxaline-2-carboxylic Acid Derivatives
The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] A common method for producing quinoxaline-2-carboxylic acids is the reaction of o-phenylenediamine with pyruvic acid or its derivatives.[10]
Reaction Scheme: o-phenylenediamine + α-keto acid → 3-substituted-quinoxaline-2-carboxylic acid
A plausible synthetic route for this compound could involve:
-
Reaction of a substituted o-phenylenediamine with a suitable precursor to introduce the amino and carboxylic acid functionalities.
-
Alternatively, a pre-formed quinoxaline core could be functionalized. For instance, 3-chloroquinoxaline-2-carboxylic acid could undergo nucleophilic substitution with an amine source.
Below is a generalized experimental workflow for the synthesis of a quinoxaline derivative.
Caption: Generalized workflow for the synthesis of quinoxaline derivatives.
Reactivity and Logical Relationships
The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the amino group, and the quinoxaline ring system.
-
Carboxylic Acid Group: Can undergo esterification, amidation, and reduction.
-
Amino Group: Can be acylated, alkylated, and diazotized. It is a nucleophilic center.
-
Quinoxaline Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups.
The interplay of these functional groups allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry.
Caption: Reactivity map of this compound.
Applications in Research and Drug Development
Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][10] Specifically, derivatives of quinoxaline-2-carboxylic acid have been investigated as:
-
Antimycobacterial Agents: Certain quinoxaline-2-carboxylic acid 1,4-dioxides have shown promising activity against Mycobacterium tuberculosis.[6]
-
Tumor Inhibiting Agents: Some substituted quinoxaline 1,4-di-N-oxides exhibit cytotoxic activity.[10]
-
Enzyme Inhibitors: Quinoxaline derivatives have been developed as inhibitors for various kinases, such as human protein kinase CK2.[9]
The structural motif of this compound provides a scaffold that can be readily modified to explore structure-activity relationships in the development of new therapeutic agents.
References
- 1. 2-キノキサリンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. mdpi.com [mdpi.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
- 9. mtieat.org [mtieat.org]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Spectroscopic Characterization of 3-Aminoquinoxaline-2-Carboxylic Acid and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed spectroscopic data specifically for 3-aminoquinoxaline-2-carboxylic acid is limited. This guide provides expected spectroscopic characteristics based on the analysis of closely related quinoxaline derivatives and fundamental principles of spectroscopic analysis. The experimental protocols provided are generalized for the analysis of such compounds.
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis and characterization of these compounds are crucial steps in the drug discovery process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of newly synthesized quinoxaline derivatives. This guide offers an in-depth overview of the expected spectroscopic data for this compound and provides standardized experimental protocols for its characterization.
Expected Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar compounds and general spectroscopic principles.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, the following signals are expected.[3][4][5][6]
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~7.5 - 8.0 | Multiplet | 4H | Aromatic protons of the quinoxaline ring |
| ~5.0 - 6.0 | Singlet (broad) | 2H | Amino protons (-NH₂) |
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 175 | Carboxylic acid carbon (-COOH)[4] |
| ~140 - 155 | Quaternary carbons of the quinoxaline ring |
| ~125 - 135 | Aromatic CH carbons of the quinoxaline ring |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic moieties.[7][8][9]
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp | N-H stretching (amino group) |
| 2500 - 3300 | Broad | O-H stretching (carboxylic acid)[7][9] |
| ~1700 - 1725 | Strong, Sharp | C=O stretching (carboxylic acid)[8] |
| ~1600 - 1650 | Medium | N-H bending (amino group) |
| ~1450 - 1600 | Medium to Weak | C=C and C=N stretching (aromatic ring) |
| ~1200 - 1300 | Medium | C-O stretching (carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Expected Mass Spectrometry Data
| m/z Value | Interpretation |
| ~189 | [M]+, Molecular ion peak |
| ~172 | [M-OH]+, Loss of hydroxyl radical |
| ~144 | [M-COOH]+, Loss of carboxyl group |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
The spectral width should be sufficient to cover the expected chemical shift range (e.g., 0-15 ppm).
-
The number of scans can be adjusted to obtain an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
The spectral width should be appropriate for the expected chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The mass range should be set to include the expected molecular ion peak.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. Quinoxaline(91-19-0) 1H NMR spectrum [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the field of medicinal chemistry.[1] Since its initial synthesis, the quinoxaline scaffold has garnered significant attention due to its versatile chemical nature and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of quinoxaline compounds, detailing the seminal synthetic methods, key scientific milestones, and the evolution of their therapeutic applications. The content is structured to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
The Genesis of Quinoxaline: Discovery and First Synthesis
The journey of quinoxaline chemistry began in 1884 with the pioneering work of Körner and Hinsberg. They reported the first synthesis of a quinoxaline derivative through the condensation of an aromatic ortho-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound.[2][3] This fundamental reaction, often referred to as the Hinsberg-Körner synthesis, laid the groundwork for the entire field of quinoxaline chemistry and remains a widely utilized method for constructing the quinoxaline core.[4][5]
The initial synthesis was significant not only for the creation of a new class of heterocyclic compounds but also for its relative simplicity and the accessibility of the starting materials. This allowed for the rapid exploration of various derivatives by modifying the substituents on both the o-phenylenediamine and the 1,2-dicarbonyl compound.
Evolution of Synthetic Methodologies
While the classical condensation reaction remains a staple, the past century has witnessed a remarkable evolution in the synthetic strategies for quinoxaline derivatives.[4] The drive for more efficient, environmentally friendly, and diverse synthetic routes has led to the development of numerous innovative methods.
Classical Condensation and its Refinements
The traditional method involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, often in an acidic medium and with heating.[4] While effective, this method can suffer from drawbacks such as harsh reaction conditions and limited substrate scope. Over the years, numerous modifications have been introduced to improve yields, shorten reaction times, and broaden the applicability of this core reaction. These include the use of various catalysts, such as Lewis acids, and the application of microwave irradiation to accelerate the reaction.[6]
Modern and Greener Synthetic Approaches
In recent decades, a significant shift towards "green chemistry" has influenced the development of quinoxaline synthesis.[4] These modern approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Key advancements include:
-
Catalyst-free synthesis: Some protocols have been developed that proceed efficiently without the need for a catalyst, often utilizing green solvents like water or ethanol.[5]
-
Microwave-assisted synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various quinoxaline derivatives.[4]
-
One-pot multi-component reactions: These elegant strategies allow for the synthesis of complex quinoxaline derivatives from simple starting materials in a single step, improving efficiency and reducing waste.[4]
-
Transition-metal-free synthesis: To avoid the cost and toxicity associated with transition metals, a variety of metal-free catalytic systems have been developed.[5]
The following table summarizes key synthetic methods for quinoxaline compounds, highlighting their evolution over time.
| Method | Year | Key Features | Typical Yields (%) |
| Hinsberg-Körner Condensation | 1884 | Condensation of o-phenylenediamine and a 1,2-dicarbonyl compound.[2][3] | 85-91[2][3] |
| Iodine-Catalyzed Oxidative Cyclization | Recent | Reaction of o-phenylenediamine with α-hydroxy ketones in the presence of iodine as a catalyst.[2] | 80-90[2] |
| Copper-Catalyzed Cyclocondensation | Recent | Cyclocondensation of o-phenylenediamine and aromatic alkynes using a copper catalyst.[2] | ~86[2] |
| Microwave-Assisted Synthesis | Recent | Use of microwave irradiation to accelerate the condensation reaction.[6] | Often high yields with reduced reaction times.[6] |
| Organocatalytic Synthesis | 2015 | Use of an organocatalyst for the reaction of 1,2-diamines and 1,2-carbonyl compounds.[5] | 80-97[5] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the traditional condensation reaction for synthesizing a representative quinoxaline derivative.
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1,2-dicarbonyl compound) (1 mmol, 0.210 g)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives
This protocol outlines a more modern and efficient method for quinoxaline synthesis.
Materials:
-
o-Phenylenediamine derivative (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe vessel, combine the o-phenylenediamine derivative and the 1,2-dicarbonyl compound in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100 °C) for a short duration (e.g., 5-15 minutes).
-
After cooling, the product will typically precipitate.
-
Collect the product by filtration and purify by recrystallization if necessary.
The Dawn of Biological Activity: From Dyes to Drugs
Initially, the interest in quinoxalines was primarily from a chemical structure and dye chemistry perspective. However, it soon became apparent that this heterocyclic scaffold possessed a remarkable range of biological activities.[2] This discovery opened up a new era of research focused on exploring the therapeutic potential of quinoxaline derivatives.
Quinoxalines have been shown to exhibit a wide array of pharmacological properties, including:
-
Anticancer: Many quinoxaline derivatives have demonstrated potent anticancer activity against various cancer cell lines.[2][7][8]
-
Antimicrobial: This class of compounds has shown efficacy against a broad spectrum of bacteria and fungi.[4][9]
-
Antiviral: Quinoxaline derivatives have been investigated as potential antiviral agents, including against HIV and respiratory viruses.[10][11][12]
-
Anti-inflammatory: Certain derivatives have exhibited significant anti-inflammatory properties.[9]
-
Kinase Inhibitors: A key mechanism of action for many anticancer quinoxaline compounds is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[7][13]
The versatility of the quinoxaline scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles and the development of targeted therapies.[1][13]
Mechanism of Action: Targeting Cellular Pathways
The anticancer activity of many quinoxaline derivatives stems from their ability to interfere with critical cellular signaling pathways. One of the most significant mechanisms is the inhibition of protein kinases.[13] Kinases play a central role in cell growth, differentiation, and survival, and their aberrant activity is a hallmark of many cancers.[13] Quinoxaline-based compounds have been designed to act as competitive inhibitors at the ATP-binding site of various kinases, thereby blocking their downstream signaling and inhibiting tumor growth.[7]
Another important mechanism of action is the induction of apoptosis, or programmed cell death.[14] Some quinoxaline derivatives have been shown to trigger apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[14]
Caption: Quinoxaline derivatives' anticancer mechanisms.
The Modern Era and Future Perspectives
The field of quinoxaline chemistry continues to be an active area of research. Modern drug discovery efforts are leveraging computational techniques, such as molecular docking, to design and optimize quinoxaline derivatives with enhanced potency and selectivity.[13] Structure-activity relationship (SAR) studies are systematically employed to understand how chemical modifications to the quinoxaline scaffold influence its biological activity.[13]
The future of quinoxaline research holds immense promise. The development of novel synthetic methodologies, particularly those aligned with the principles of green chemistry, will continue to be a priority.[4] Furthermore, the exploration of new therapeutic applications for quinoxaline derivatives, driven by a deeper understanding of their mechanisms of action, is expected to yield new and effective treatments for a wide range of diseases. The inherent versatility and proven track record of the quinoxaline scaffold ensure its enduring importance in the landscape of medicinal chemistry.[2][13]
Caption: Drug discovery workflow for quinoxaline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioengineer.org [bioengineer.org]
- 14. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinoxaline Core: A Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry. Its versatile structure allows for interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the significant biological activities of the quinoxaline core, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support drug discovery and development efforts.
Anticancer Activity
Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents, exhibiting activity against various tumors.[3] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4]
Mechanism of Action: A primary anticancer mechanism of quinoxaline derivatives is the inhibition of protein kinases.[4][5] These compounds can act as ATP-competitive inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[6][7] By blocking these signaling pathways, quinoxaline compounds can halt the cell cycle, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[6][8] For instance, certain quinoxaline derivatives have been shown to cause cell cycle arrest at the G2/M phase.[6]
Quantitative Data on Anticancer Activity:
The following table summarizes the in-vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14 | MCF-7 (Breast) | 2.61 | [9] |
| Compound VIIIc | HCT116 (Colon) | Not Specified | [6] |
| Compound XVa | HCT116, HepG2, MCF-7 | Not Specified | [6] |
| Compound 11 | HCT-116, MCF-7, HepG2 | 0.81 - 2.91 | [10] |
| Compound 13 | HCT-116, MCF-7, HepG2 | 0.81 - 2.91 | [10] |
| Compound 4a | EGFR | 0.3 | [11] |
| Compound 13 | EGFR | 0.4 | [11] |
| 3-trifluoromethyl QdNO | T. cruzi | 0.4 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage of the control (untreated) cells.
Signaling Pathway Visualization: Kinase Inhibition
The following diagram illustrates the general mechanism of how quinoxaline derivatives inhibit receptor tyrosine kinases (RTKs), a critical step in many cancer-related signaling pathways.
Caption: Quinoxaline derivatives competitively inhibit ATP binding to the kinase domain of RTKs.
Antimicrobial Activity
Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[13] This makes them attractive scaffolds for the development of new antibiotics to combat the growing threat of antimicrobial resistance.[14]
Mechanism of Action: The antibacterial action of some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), is linked to their ability to be reduced by bacterial oxidoreductases. This process generates reactive oxygen species (ROS), which can lead to DNA damage, inhibition of DNA and RNA synthesis, and damage to the bacterial cell wall.[15][16]
Quantitative Data on Antimicrobial Activity:
The table below presents the antimicrobial activity of selected quinoxaline derivatives, often expressed as the Minimum Inhibitory Concentration (MIC) or the zone of inhibition.
| Compound ID | Microorganism | Activity | Reference |
| Compound 5j | Rhizoctonia solani | EC50 = 8.54 µg/mL | [17] |
| Compound 5t | Rhizoctonia solani | EC50 = 12.01 µg/mL | [17] |
| Various Derivatives | Staphylococcus aureus | Zone of inhibition: 12-18 mm | [18] |
| Various Derivatives | Candida albicans | Zone of inhibition: 13-18.5 mm | [18] |
| Iron Complex (L3) | M. tuberculosis H37Rv | MIC = 0.78 µg/mL | [12] |
| Iron Complex (L4) | M. tuberculosis H37Rv | MIC = 0.78 µg/mL | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The quinoxaline compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and evaluation of novel quinoxaline-based antimicrobial agents.
Caption: A typical workflow for the development of antimicrobial quinoxaline derivatives.
Antiviral Activity
Quinoxaline derivatives have demonstrated promising activity against a range of DNA and RNA viruses, making them a focal point in the search for new antiviral therapies.[19][20]
Mechanism of Action: The antiviral mechanisms of quinoxaline compounds are diverse and target-specific. For example, some derivatives have been found to be potent inhibitors of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[20] Others may interfere with viral entry, replication, or assembly.
Quantitative Data on Antiviral Activity:
| Compound ID | Virus | Activity | Reference |
| Compound 1a | Human Cytomegalovirus (HCMV) | IC50 < 0.05 µM | [21] |
| Compound 20 | Human Cytomegalovirus (HCMV) | IC50 < 0.05 µM | [21] |
| Ganciclovir (Reference) | Human Cytomegalovirus (HCMV) | IC50 = 0.59 µM | [21] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.
-
Virus Infection: The cells are infected with a known amount of the virus.
-
Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the quinoxaline derivative.
-
Incubation: The plate is incubated to allow for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The plaques are visualized (e.g., by staining with crystal violet) and counted. The percentage of plaque reduction is calculated relative to the untreated virus control.[19]
Anti-inflammatory Activity
Several quinoxaline derivatives have been identified as potent anti-inflammatory agents.[22] Their activity stems from the inhibition of key inflammatory mediators.
Mechanism of Action: The anti-inflammatory properties of quinoxalines are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX), particularly COX-2, which is involved in the synthesis of prostaglandins.[10][11] They can also suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[22][23]
Quantitative Data on Anti-inflammatory Activity:
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 11 | COX-2 | 0.75 | [11] |
| Compound 13 | COX-2 | 0.68 | [11] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.
-
Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.
-
Compound Administration: The quinoxaline derivative or a reference anti-inflammatory drug is administered to the treatment groups.
-
Induction of Inflammation: A sub-plantar injection of carrageenan is given into the paw of each animal to induce localized inflammation and edema.
-
Edema Measurement: The volume of the paw is measured at specific time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.[24]
Logical Relationship Visualization: Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. The following diagram illustrates some general structure-activity relationships.
Caption: General structure-activity relationships for quinoxaline derivatives.
Conclusion
The quinoxaline core represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a remarkable range of biological activities.[9][25] The continued exploration of the structure-activity relationships and mechanisms of action of novel quinoxaline compounds holds significant promise for the development of new and effective therapeutic agents for a wide array of diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bioengineer.org [bioengineer.org]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 12. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. arcjournals.org [arcjournals.org]
- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]
- 20. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dadun.unav.edu [dadun.unav.edu]
- 25. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-aminoquinoxaline-2-carboxylic acid (CAS 85414-82-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-aminoquinoxaline-2-carboxylic acid, bearing the CAS number 85414-82-0, is a heterocyclic organic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 85414-82-0 | |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |
Synthesis and Experimental Protocols
A standard and direct experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, based on established methods for the synthesis of quinoxaline derivatives, a plausible and robust synthetic route can be proposed. A common and effective method involves the condensation of an o-phenylenediamine with an α-keto acid or its synthetic equivalent.
A general strategy for the synthesis of 2-carboxamide-3-amino-substituted quinoxalines often commences with a precursor like 3-chloroquinoxaline-2-carboxylic acid ethyl ester.
Proposed Synthetic Protocol
This protocol is a generalized procedure based on common synthetic methodologies for quinoxaline derivatives and should be optimized for specific laboratory conditions.
Reaction Scheme:
Step 1: Synthesis of 3-chloroquinoxaline-2-carboxylic acid ethyl ester This intermediate can be synthesized from o-phenylenediamine and diethyl 2-oxomalonate.
Step 2: Amination of 3-chloroquinoxaline-2-carboxylic acid ethyl ester The chloro group at the 3-position is displaced by an amino group using an appropriate ammonia source.
Step 3: Hydrolysis of the ester The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Experimental Procedure (Illustrative):
-
Synthesis of 3-Chloroquinoxaline-2-carboxylic Acid Ethyl Ester: This precursor can be prepared following established literature procedures. A general method involves the cyclocondensation of o-phenylenediamine with a suitable α,β-dicarbonyl compound followed by chlorination.
-
Amination: To a solution of 3-chloroquinoxaline-2-carboxylic acid ethyl ester in a suitable solvent (e.g., ethanol), add a source of ammonia (e.g., a saturated solution of ammonia in ethanol or ammonium hydroxide). The reaction mixture is heated under reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Hydrolysis: After cooling, the solvent is removed under reduced pressure. The resulting crude ethyl 3-aminoquinoxaline-2-carboxylate is then subjected to hydrolysis. A solution of sodium hydroxide or potassium hydroxide in a mixture of water and ethanol is added, and the mixture is heated to reflux.
-
Work-up and Purification: Upon completion of the hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Caption: Figure 1: Proposed Synthesis Workflow for this compound.
Spectral Data
Detailed, experimentally verified spectral data for this compound is not widely published. The following are predicted characteristic spectral features based on the compound's structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoxaline ring system, as well as exchangeable protons from the amino and carboxylic acid groups. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm). The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton would be a broad singlet at a very downfield chemical shift (often >10 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbon atoms of the quinoxaline ring would resonate in the aromatic region (approximately 110-150 ppm). The carboxylic acid carbonyl carbon would appear significantly downfield (typically in the range of 165-185 ppm).
FT-IR Spectroscopy
The infrared spectrum would be characterized by several key absorption bands:
-
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the amino group.
-
O-H stretching: A very broad band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations.
-
C=O stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ from the carboxylic acid carbonyl group.
-
C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (189.17). Common fragmentation patterns would likely involve the loss of water (H₂O) from the carboxylic acid group and the loss of carbon monoxide (CO) or the entire carboxyl group (COOH).
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of quinoxaline derivatives has been extensively investigated, revealing significant therapeutic potential.
Inhibition of PI3K/Akt/mTOR Signaling Pathway
A growing body of evidence suggests that many quinoxaline derivatives act as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4] Derivatives of 3-arylaminoquinoxaline-2-carboxamide have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the activation of p53 and the induction of apoptosis in cancer cells.[2] It is therefore plausible that this compound could serve as a scaffold or lead compound for the development of novel PI3K/mTOR dual inhibitors.
Caption: Figure 2: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoxaline derivatives.
Antimicrobial and Antifungal Activity
Quinoxaline derivatives have a long history as effective antimicrobial and antifungal agents.[5] Their mechanism of action can vary, but some derivatives have been shown to inhibit bacterial DNA synthesis.[6] The structural features of this compound, including the heterocyclic ring system and the presence of amino and carboxylic acid functional groups, suggest that it may possess antimicrobial properties worthy of investigation.
Conclusion and Future Directions
This compound is a promising chemical entity within the medicinally significant quinoxaline class of compounds. While detailed experimental data on this specific molecule is currently sparse, its structural relationship to known bioactive compounds, particularly inhibitors of the PI3K/Akt/mTOR pathway, suggests significant potential for its application in drug discovery, especially in the field of oncology. Future research should focus on the development of a robust and scalable synthesis, comprehensive characterization of its physicochemical and spectral properties, and in-depth evaluation of its biological activities and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this and related quinoxaline derivatives.
References
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 3-Aminoquinoxaline-2-carboxylic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminoquinoxaline-2-carboxylic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide integrates information on the solubility of structurally related compounds, general principles of solubility for molecules with similar functional groups, and standardized experimental protocols for solubility determination.
Introduction to this compound
This compound is a heterocyclic compound featuring a quinoxaline core, which is a fusion of benzene and pyrazine rings. The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group suggests that its solubility will be significantly influenced by the pH of the solvent system. Like other amino acids, it can exist as a zwitterion, a cation, or an anion, which impacts its interaction with solvent molecules. Quinoxaline and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Understanding the solubility of these compounds is a critical first step in drug development, impacting formulation, bioavailability, and efficacy.
Expected Solubility Profile in Common Laboratory Solvents
Based on the structure of this compound, which contains both polar (amino and carboxylic acid) and non-polar (quinoxaline ring) moieties, its solubility is expected to vary across different solvents.
-
Aqueous Solvents (e.g., Water, Buffers): The presence of the amino and carboxylic acid groups suggests that solubility in aqueous media will be highly pH-dependent.[4][5] At its isoelectric point, the molecule will exist as a neutral zwitterion, likely exhibiting its lowest aqueous solubility. In acidic solutions, the amino group will be protonated, forming a more soluble cationic species. Conversely, in basic solutions, the carboxylic acid group will be deprotonated, forming a more soluble anionic species.[6] Generally, quinoxaline derivatives are noted to be soluble in water.[1][7][8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amino and carboxylic acid groups, promoting solubility. However, the non-polar quinoxaline core may limit high solubility. The solubility of amino acids in alcohol-water mixtures generally decreases as the alcohol content increases, indicating the importance of water for solvating the polar groups.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds, including those with polar functional groups. It is anticipated that this compound would exhibit good solubility in these solvents. This is supported by the observation that amino acid esters are soluble in DMF and DMSO.[9]
-
Non-Polar Solvents (e.g., Acetone, Ethyl Acetate, Hexane): Due to the polar nature of the amino and carboxylic acid groups, the solubility of this compound is expected to be low in non-polar solvents.
Quantitative Solubility Data of a Structurally Related Compound
| Solvent | Solubility |
| DMF | 25 mg/mL |
| DMSO | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL |
| Ethanol | 25 mg/mL |
Data sourced from Cayman Chemical for 3-methylquinoxaline-2-carboxylic acid (CAS 74003-63-7).[10]
This data suggests that while the compound is highly soluble in polar organic solvents like DMF, DMSO, and ethanol, its solubility is significantly lower in a buffered aqueous solution at neutral pH. This is consistent with the expected behavior of a molecule with a non-polar core and a polar carboxylic acid group. The addition of an amino group in this compound would likely increase its polarity and potentially its aqueous solubility, especially at pH values away from its isoelectric point.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method , which is considered the gold standard for its reliability and accuracy.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, DMF)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or molarity (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the solubility of a chemical compound.
Caption: A generalized workflow for the experimental determination of compound solubility.
References
- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
physical form and appearance of 3-amino-2-quinoxalinecarboxylic acid
An In-depth Technical Guide on the Physical Form and Appearance of 3-amino-2-quinoxalinecarboxylic Acid
This technical guide provides a detailed overview of the physical and chemical properties of 3-amino-2-quinoxalinecarboxylic acid, with a focus on its physical form and appearance. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physical Properties
3-amino-2-quinoxalinecarboxylic acid is a heterocyclic organic compound belonging to the quinoxaline class. While detailed experimental data on its physical appearance, such as color and specific crystalline form, is not extensively documented in the public literature, its fundamental chemical properties have been established. The compound's structure, featuring both an amino group and a carboxylic acid group on the quinoxaline core, suggests it is likely a solid at room temperature, potentially in crystalline or powdered form. The amino group may impart some color to the compound.
Quantitative Data Summary
The known quantitative properties of 3-amino-2-quinoxalinecarboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 85414-82-0 | |
| Molecular Formula | C₉H₇N₃O₂ | |
| Molecular Weight | 189.17 g/mol |
Solubility
The solubility of 3-amino-2-quinoxalinecarboxylic acid is influenced by the presence of both an acidic (carboxylic acid) and a basic (amino) group. The amino groups on quinoxaline derivatives can be protonated in acidic aqueous solutions, which generally enhances water solubility.[1] It is therefore expected that the solubility of this compound is pH-dependent, showing increased solubility in both acidic and alkaline aqueous media compared to neutral water.
Experimental Protocols
This section details a general, robust synthetic methodology applicable to the preparation of 3-amino-substituted-2-quinoxalinecarboxylic acids. This two-step process allows for the generation of the target acid from a common precursor.
General Synthesis of 3-Amino-2-quinoxalinecarboxylic Acids
The synthesis involves an initial nucleophilic aromatic substitution (SₙAr) reaction followed by saponification.
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
-
A suspension of 3-chloroquinoxaline-2-carboxylic acid ethyl ester (1.0 equivalent) and the desired amine (in this case, ammonia or a protected form) (1.1 equivalents) is prepared in ethanol (EtOH).
-
The suspension is heated in a sealed vessel at 80 °C for approximately 24 hours.
-
The reaction progress is monitored by Liquid Chromatography-Mass Spectrometry (LC/MS) to confirm the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled, leading to the precipitation of the intermediate product, ethyl 3-amino-2-quinoxalinecarboxylate.
-
The solid precipitate is collected by filtration and washed with cold ethanol.
Step 2: Saponification
-
The filtered solid from Step 1 is suspended in a mixture of ethanol and water.
-
An aqueous solution of 6 N sodium hydroxide (NaOH) is added to the suspension.
-
The mixture is heated at 80 °C for approximately 20 minutes, or until LC/MS analysis shows the complete conversion of the ester to the carboxylic acid.
-
After cooling, the solution is acidified to precipitate the final product, 3-amino-2-quinoxalinecarboxylic acid.
-
The product is then collected by filtration, washed with water, and dried.
Visualized Experimental Workflow
The following diagram illustrates the general synthetic pathway for producing 3-amino-2-quinoxalinecarboxylic acids.
Caption: Synthetic pathway for 3-amino-2-quinoxalinecarboxylic acid.
This guide provides a summary of the known physical and chemical characteristics of 3-amino-2-quinoxalinecarboxylic acid based on available data. Further experimental investigation is required to fully characterize its physical properties, such as melting point and detailed solubility profiles.
References
Potential Biological Targets of 3-Aminoquinoxaline-2-carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3-aminoquinoxaline-2-carboxylic acid represent a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known and potential biological targets of these derivatives, with a focus on their applications in oncology and infectious diseases. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Biological Targets and Mechanisms of Action
Research has illuminated several key biological targets for this compound derivatives, primarily centered around the inhibition of critical cellular processes in cancer and microbial pathogens. The predominant mechanisms of action include the disruption of cellular signaling cascades, inhibition of essential enzymes involved in DNA replication and repair, and the induction of programmed cell death.
Anticancer Activity
The anticancer potential of this compound derivatives is multifaceted, with several key molecular targets identified.
Several quinoxaline-3-propanamide derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling. This leads to a reduction in endothelial cell proliferation, migration, and the formation of new blood vessels, ultimately starving the tumor of essential nutrients and oxygen.[1][2][3]
dot
Caption: VEGFR-2 Signaling Pathway Inhibition.
Certain dibromo-substituted quinoxaline derivatives have emerged as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][6] ASK1 is activated by various cellular stresses, including oxidative stress, and plays a crucial role in inflammation and apoptosis. By inhibiting ASK1, these derivatives can modulate downstream signaling cascades, such as the p38 and JNK pathways, and have shown therapeutic potential in conditions like non-alcoholic steatohepatitis (NASH).[4][5][6]
Caption: Topoisomerase Inhibition Workflow.
Antimicrobial Activity
Quinoxaline-1,4-dioxide derivatives, which are structurally related to this compound, have demonstrated significant activity against various microbial pathogens, including Mycobacterium tuberculosis and Trypanosoma cruzi. The proposed mechanism of action involves the induction of DNA damage. It is hypothesized that these compounds, or their metabolites, can generate reactive oxygen species (ROS) or directly interact with DNA, leading to strand breaks and subsequent cell death.
dot
Caption: Antimicrobial DNA Damage Workflow.
Neurological Activity
Certain tetrahydroquinoxaline-2-carboxylic acid derivatives have been shown to act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. [4]The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory function. Antagonism of this receptor has therapeutic implications for a variety of neurological and psychiatric disorders.
Quantitative Data Summary
The following tables summarize the in vitro activity of various this compound derivatives against their respective biological targets.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Target | Assay | Cell Line | IC50 / MIC | Reference |
| Quinoxaline-3-propanamides | VEGFR-2 | Kinase Assay | - | 0.076 - 0.131 µM | [1][3] |
| Cytotoxicity | MTT Assay | HCT-116 | 4.28 - 9.31 µM | [2][7] | |
| Cytotoxicity | MTT Assay | MCF-7 | 3.57 - 7.57 µM | [2][7] | |
| Dibromo-substituted quinoxaline | ASK1 | Kinase Assay | - | 30.17 nM | [5][6] |
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Class | Organism | MIC | Reference |
| Quinoxaline 1,4-dioxides | Mycobacterium tuberculosis | 1.25 µg/mL | [1][8] |
| Quinoxaline 1,4-di-N-oxides | Trypanosoma cruzi | Similar to Nifurtimox | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase buffer, substrate, and test compound. c. Initiate the reaction by adding VEGFR-2 enzyme. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a microplate reader. f. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
ASK1 Kinase Assay
This assay quantifies the inhibition of ASK1 kinase activity.
-
Materials: Recombinant human ASK1, kinase buffer, ATP, myelin basic protein (MBP) as a substrate, test compound, and a detection reagent.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase buffer, MBP substrate, and test compound. c. Add ASK1 enzyme to start the reaction. d. Incubate the plate at 30°C for a defined period. e. Terminate the reaction and quantify the kinase activity by measuring the amount of ADP generated. f. Determine the IC50 value from the dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of a compound on cell viability.
-
Materials: Cancer cell lines (e.g., HCT-116, MCF-7), cell culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 value.
DNA Damage Assay (e.g., Comet Assay)
This assay visualizes and quantifies DNA fragmentation in individual cells.
-
Materials: Microbial cells, test compound, lysis solution, electrophoresis buffer, and a fluorescent DNA stain (e.g., SYBR Green).
-
Procedure: a. Treat microbial cells with the test compound. b. Embed the cells in agarose on a microscope slide. c. Lyse the cells to remove membranes and proteins, leaving behind the DNA. d. Perform electrophoresis to allow fragmented DNA to migrate out of the nucleus, forming a "comet" shape. e. Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope. f. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Conclusion
This compound and its derivatives constitute a promising scaffold for the development of novel therapeutic agents. Their ability to target a range of biological molecules and pathways, particularly those involved in cancer and infectious diseases, underscores their potential in modern drug discovery. The information compiled in this guide provides a solid foundation for further research and development efforts aimed at harnessing the therapeutic benefits of this versatile class of compounds. Future studies should focus on elucidating the precise molecular interactions with their targets, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in preclinical and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. scribd.com [scribd.com]
- 7. bioinvenu.com [bioinvenu.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.de [promega.de]
Methodological & Application
Application Notes and Protocols for Parallel Synthesis Utilizing 3-Aminoquinoxaline-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-aminoquinoxaline-2-carboxylic acid and its derivatives in parallel synthesis to generate libraries of diverse 2-carboxamide-3-amino-substituted quinoxalines. Quinoxaline derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3]
Introduction
The quinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting anticancer, antiviral, antibacterial, and kinase inhibitory activities.[1] Parallel synthesis enables the rapid generation of a multitude of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies. The strategy outlined here focuses on functionalizing a common quinoxaline core in a two-step parallel process. This approach begins with the synthesis of this compound intermediates, which are then coupled with a diverse range of amines to produce a library of amides. This method offers advantages over traditional condensation reactions by providing better control over regiochemistry and allowing for greater diversity in the final products.
Experimental Workflows and Logical Relationships
The overall strategy for the parallel synthesis of 2-carboxamide-3-amino-substituted quinoxalines is depicted below. The process involves the initial synthesis of a versatile quinoxaline core, followed by diversification through nucleophilic aromatic substitution (SNAr) and subsequent amide coupling.
Caption: General workflow for the parallel synthesis of a quinoxaline library.
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate (Common Core)
This protocol describes the synthesis of the common precursor for the subsequent diversification steps.
-
Reaction Setup: Combine the starting aryl 1,2-diamine and a 1,2-dicarbonyl compound.
-
Condensation: Reflux the mixture to form the quinoxaline core. Microwave irradiation or catalytic methods can also be employed to improve yields and reaction times.
-
Chlorination: Treat the resulting quinoxaline with a chlorinating agent (e.g., POCl₃) to yield ethyl 3-chloroquinoxaline-2-carboxylate.
Protocol 2: Synthesis of this compound Intermediates
This protocol details the generation of diverse acid intermediates through a nucleophilic aromatic substitution reaction followed by saponification.
-
SNAr Reaction: React ethyl 3-chloroquinoxaline-2-carboxylate with a variety of primary or secondary amines. This step introduces the first point of diversity.
-
Saponification: Hydrolyze the resulting ethyl esters to their corresponding carboxylic acids using a suitable base (e.g., NaOH).
-
Workup and Isolation: Acidify the reaction mixture to precipitate the this compound products, which can then be isolated by filtration.
Protocol 3: Parallel Amide Coupling using Silica-Supported Dichlorotriazine (Si-DCT)
This protocol outlines the parallel synthesis of the final amide library from the acid intermediates.
-
Reaction Array Setup: In a multi-well plate or an array of reaction tubes, dispense the silica-supported dichlorotriazine (Si-DCT) coupling agent.
-
Reagent Addition: To each well/tube, add a solution of a specific this compound intermediate in a suitable solvent (e.g., DMA or DMF), followed by N-methylmorpholine (NMM) and the corresponding amine from a diverse amine library.
-
Reaction: Shake the reaction mixtures at room temperature for approximately 14 hours to ensure complete conversion.
-
Purification: The final products can be efficiently purified using solid-phase extraction (SPE).
The workflow for the parallel amide coupling and purification is illustrated below.
Caption: Workflow for parallel amide coupling and purification.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound intermediates and a subsequent parallel array of amides.
Table 1: Synthesis of this compound Intermediates
| Intermediate | R Group | Yield (%) | Purity (UV @ 219 nm) |
| 4{1} | Benzyl | 52 | 100% |
| 4{2} | Phenyl | 79 | 100% |
| 4{3} | 2-Morpholinoethyl | 44 | 93% |
| 4{4} | 4-Morpholino | 90 | 100% |
| 4{5} | Phenethyl | 74 | 91% |
Table 2: Parallel Synthesis of 2-Carboxamide-3-amino-Substituted Quinoxalines with p-Methoxybenzylamine
| Starting Acid | Product | Yield (%) | Purity (UV @ 219 nm) |
| 4{1} | 6{1} | 64 | 100% |
| 4{2} | 6{2} | 91 | 93% |
| 4{3} | 6{3} | 86 | 100% |
| 4{4} | 6{4} | 91 | 93% |
| 4{5} | 6{5} | 74 | 91% |
| 4{6} | 6{6} | 86 | 100% |
Note: The yields reported are for isolated products after solid-phase extraction purification.
In a broader parallel array synthesis, four different acid intermediates were reacted with a diverse set of 20 amines. The yields of the isolated products were generally in the range of 40-60% after SPE purification. Only two of the amines failed to produce the desired product, demonstrating the robustness of this synthetic protocol for library generation.
Conclusion
The use of this compound derivatives as key intermediates provides a robust and efficient platform for the parallel synthesis of diverse quinoxaline libraries. The detailed protocols for core synthesis, intermediate diversification, and parallel amide coupling, combined with an effective SPE purification strategy, enable the rapid generation of compound collections for high-throughput screening and lead optimization in drug discovery programs. The presented data demonstrates the high yields and purities achievable with these methods.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust Protocol for the Parallel Synthesis of 2-Carboxamide-3-Amino-Substituted Quinoxalines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoxaline derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antibacterial properties. This application note provides a detailed protocol for the synthesis of a diverse library of 2-carboxamide-3-amino-substituted quinoxalines. The described method is robust, suitable for parallel synthesis, and employs a solid-phase extraction (SPE) technique for purification, which avoids the need for traditional column chromatography. The protocol is based on a two-step process starting from a common quinoxaline core, which allows for the generation of diverse compound libraries by varying the amine substituents.
Overall Synthetic Scheme
The synthesis is a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction followed by saponification to generate key 2-carboxy-3-aminoquinoxaline intermediates. The second step is an amide coupling reaction to produce the final 2-carboxamide-3-amino-substituted quinoxalines.
Step 1: Synthesis of 2-Carboxy-3-Aminoquinoxaline Intermediates A suspension of ethyl 3-chloroquinoxaline-2-carboxylate and a selected amine in ethanol is heated. The resulting intermediate is then saponified with sodium hydroxide to yield the 2-carboxy-3-aminoquinoxaline.
Step 2: Amide Coupling to Form Final Products The 2-carboxy-3-aminoquinoxaline intermediate is coupled with a variety of amines using a silica-supported dichlorotriazine (Si-DCT) as a coupling agent and N-methylmorpholine (NMM) as a base in dimethylacetamide (DMA).
Experimental Protocols
Protocol 1: Synthesis of 2-Carboxy-3-Aminoquinoxaline Intermediates (4{1-6})
Materials:
-
Ethyl 3-chloroquinoxaline-2-carboxylate (1)
-
Primary or secondary amine (2{1-6})
-
Ethanol (EtOH)
-
6 N Sodium Hydroxide (NaOH) solution
-
2 N Hydrochloric Acid (HCl) solution
-
Water
Procedure:
-
A suspension of ethyl 3-chloroquinoxaline-2-carboxylate (9.5 mmol) and the chosen amine (10.5 mmol) in 10 mL of ethanol is heated in a sealed tube at 80°C for 24 hours.
-
The reaction progress can be monitored by LC/MS to confirm the consumption of the starting material.
-
After cooling, the solid precipitate is collected by filtration and washed with cold ethanol.
-
To the collected solid, add 7 mL of ethanol and 7 mL of water, followed by 1.9 mL of aqueous 6 N NaOH solution.
-
The suspension is heated at 80°C for 20 minutes. The reaction should be monitored by LC/MS to ensure all starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with aqueous 2 N HCl solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried in a vacuum oven at 50°C overnight to yield the pure 2-carboxy-3-aminoquinoxaline products.
Protocol 2: Parallel Synthesis of 2-Carboxamide-3-Amino-Substituted Quinoxalines (6{1-6})
Materials:
-
2-Carboxy-3-aminoquinoxaline intermediate (4)
-
Silica-supported dichlorotriazine (Si-DCT)
-
N-methylmorpholine (NMM)
-
Amine (e.g., 4-methoxybenzylamine)
-
Dimethylacetamide (DMA)
-
Solid-Phase Extraction (SPE) cartridges
Procedure:
-
To each reaction tube in a 24-position miniblock, add Si-DCT (0.225 mmol).
-
Add 0.5 mL of DMA and NMM (0.1 mmol) to each tube.
-
Add the 2-carboxy-3-aminoquinoxaline intermediate (0.05 mmol) and the desired amine (0.1 mmol) in 1 mL of DMA.
-
The reaction mixture is shaken on an orbital shaker for 14 hours at room temperature. Efficient agitation is crucial for the reaction's success.
-
Upon completion, the products can be purified using solid-phase extraction (SPE) to yield high-purity compounds.
Data Presentation
The following tables summarize the yields and purity for a representative set of synthesized intermediates and final products.
Table 1: Synthesis of 2-Carboxy-3-Aminoquinoxaline Intermediates
| Entry | Intermediate | Yield (%) | Purity by LC/MS (UV @ 219 nm) (%) |
| 1 | 4{1} | 83 | 100 |
| 2 | 4{2} | 72 | 100 |
| 3 | 4{3} | 90 | 94 |
| 4 | 4{4} | 79 | 93 |
| 5 | 4{5} | 67 | 68 |
| 6 | 4{6} | 52 | 100 |
| Data sourced from Kowalski et al., 2006. |
Table 2: Synthesis of 2-Carboxamide-3-Aminoquinoxaline Final Products
| Entry | Acid Intermediate | Final Product | Yield (%) | Purity by LC/MS (UV @ 219 nm) (%) |
| 1 | 4{1} | 6{1} | 64 | 100 |
| 2 | 4{2} | 6{2} | 72 | 100 |
| 3 | 4{3} | 6{3} | 74 | 94 |
| 4 | 4{4} | 6{4} | 91 | 93 |
| 5 | 4{5} | 6{5} | 67 | 68 |
| 6 | 4{6} | 6{6} | 86 | 86 |
| Data sourced from Kowalski et al., 2006. |
Visualization of Experimental Workflow
Application Notes and Protocols: 3-aminoquinoxaline-2-carboxylic Acid as a Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminoquinoxaline-2-carboxylic acid scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Its rigid framework and capacity for diverse substitutions at key positions make it an ideal template for the design of potent and selective inhibitors of various biological targets. This document provides an overview of the applications of this scaffold in drug design, focusing on its use as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and as an inhibitor of critical signaling kinases such as Pim-1, Apoptosis Signal-regulating Kinase 1 (ASK1), and the PI3K/Akt/mTOR pathway. Detailed protocols for the synthesis and biological evaluation of derivatives based on this scaffold are provided to facilitate further research and development.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro biological activities of various derivatives of the this compound scaffold against different targets.
Table 1: AMPA Receptor Antagonists
| Compound Name/Reference | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| PNQX | AMPA Receptor | Binding Assay | 0.063 | - | [1] |
| Sarcosine analogue 9 | AMPA Receptor | Binding Assay | 0.14 | - | [1] |
| 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a) | AMPA Receptor | [3H]AMPA Binding | - | 0.021 | [2] |
| YM90K (1) | AMPA Receptor | [3H]AMPA Binding | - | 0.084 | [2] |
| NBQX (2) | AMPA Receptor | [3H]AMPA Binding | - | 0.060 | [2] |
| GRA-293 (29p) | AMPA Receptor | In vitro assay | Potent | - | [3] |
Table 2: Kinase Inhibitors
| Compound Reference | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Pim-1 Kinase Inhibitors | ||||
| Quinoxaline-2-carboxylic acid 1 | Pim-1 | 74 | - | [4] |
| Compound 5c (6-Cl) | Pim-1 | Potent submicromolar | MV4-11, HCT-116 | [4][5] |
| Compound 5e (6-Br) | Pim-1 | Potent submicromolar | MV4-11, HCT-116 | [4][5] |
| ASK1 Kinase Inhibitors | ||||
| Compound 26e (dibromo substituted) | ASK1 | 30.17 | LO2 | [6][7] |
| MSC2032964A | ASK1 | 93 | - | [8] |
| PI3K/Akt/mTOR Pathway Inhibitors | ||||
| Compound 24 | mTOR | 0.6 | - | |
| Compound 31 | PI3Kα | 5 | Breast, pancreatic, colon cancer cell lines | |
| PI3Kβ | 27 | |||
| PI3Kδ | 7 | |||
| PI3Kγ | 14 | |||
| mTOR | - (Ki = 17 nM) |
Experimental Protocols
Synthesis of 3-aminoquinoxaline-2-carboxamide Derivatives
This protocol describes a general method for the synthesis of 2-carboxamide-3-amino-substituted quinoxalines.[9]
Materials:
-
3-Chloroquinoxaline-2-carboxylic acid ethyl ester
-
Appropriate primary or secondary amine
-
Silica-supported dichlorotriazine (Si-DCT)
-
N-methylmorpholine (NMM)
-
Dimethylacetamide (DMA) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-Phase Extraction (SPE) cartridges
Procedure:
-
Preparation of 2-Carboxy-3-aminoquinoxaline Intermediates: Synthesize the acid intermediates by reacting 3-chloroquinoxaline-2-carboxylic acid ethyl ester with a variety of amines.
-
Amide Coupling Reaction:
-
To a reaction tube, add Si-DCT (4.5 equivalents).
-
Add DMA or DMF as the solvent.
-
Add NMM (2 equivalents).
-
Add the 2-carboxy-3-aminoquinoxaline intermediate (1 equivalent).
-
Add the desired amine (2 equivalents).
-
Ensure efficient agitation of the reaction suspension.
-
The reaction is typically carried out at room temperature for 14 hours.[9]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the Si-DCT resin.
-
Concentrate the filtrate in vacuo.
-
Take up the resulting residue in DCM.
-
Purify the product using SPE.
-
Analyze the final product by LC/MS and 1H NMR.
-
Biological Assays
This protocol is adapted from a method for [3H]AMPA binding to rat brain synaptic membranes.[10]
Materials:
-
Rat brain tissue
-
Ice-cold 50 mM Tris-HCl buffer (pH 7.4)
-
0.3 M Sucrose solution
-
100 mM KSCN solution
-
[3H]AMPA (radioligand)
-
Non-radioactive L-glutamate (for non-specific binding)
-
Test compounds (this compound derivatives)
-
GF/C filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate and wash the resulting pellets multiple times to remove endogenous glutamate.
-
Resuspend the final pellet in 0.3 M sucrose and store at -70°C.
-
-
Binding Assay:
-
Thaw the membrane preparation and wash twice with 50 mM Tris-HCl buffer.
-
Resuspend the membranes in 50 mM Tris-HCl buffer containing 100 mM KSCN.[10]
-
In disposable glass tubes, incubate the membrane suspension with a fixed concentration of [3H]AMPA (e.g., 10 nM) and varying concentrations of the test compound.
-
For determining non-specific binding, use a high concentration of non-radioactive L-glutamate (e.g., 1 mM).
-
Incubate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through GF/C filters under vacuum to separate bound and free radioligand.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound.
-
2.2.1. Pim-1 Kinase Inhibition Assay
This protocol describes a general method for assessing Pim-1 kinase inhibition.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate (e.g., a peptide derived from Bad)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the Pim-1 enzyme.
-
Add the substrate/ATP mix to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
2.2.2. ASK1 Kinase Inhibition Assay
This protocol is based on the ADP-Glo™ Kinase Assay for ASK1.[10]
Materials:
-
Recombinant human ASK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing ASK1 enzyme, MBP substrate, and the test compound in the kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-60 minutes).
-
Detection:
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values of the test compounds from dose-response curves.
-
2.3.1. Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of the quinoxaline derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2.3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the test compounds induce apoptosis.
Materials:
-
Cancer cell line
-
Test compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. [3H]AMPA binding to glutamate receptor subpopulations in rat brain [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of 3-aminoquinoxaline-2-carboxylic Acid Derivatives in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in the development of novel anticancer agents. Among these, derivatives of 3-aminoquinoxaline-2-carboxylic acid have demonstrated significant cytotoxic and antiproliferative activities across a panel of human cancer cell lines. Mechanistic studies have revealed that these compounds often exert their effects through the induction of apoptosis and the modulation of key cellular signaling pathways critical for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway. This document provides a comprehensive overview of the application of this compound derivatives in cancer cell line studies, including a summary of their biological activity, detailed experimental protocols for their evaluation, and visual representations of the implicated signaling pathways and experimental workflows.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the quantitative data on the cytotoxic effects of various this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity (IC50, µM) of 3-arylaminoquinoxaline-2-carboxamide Derivatives [1]
| Compound | MGC-803 (Gastric) | T-24 (Bladder) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) | WI-38 (Normal) |
| 6be | 1.58 | 2.45 | 3.12 | 4.67 | 5.89 | > 50 |
| Doxorubicin | 0.87 | 1.23 | 1.56 | 2.11 | 2.98 | 0.98 |
Table 2: Cytotoxicity (IC50, µM) of other Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | [2] |
| Compound III | PC-3 (Prostate) | 4.11 | [2] |
| 12a | MGC-803 (Gastric) | 1.49 | |
| 12a | HepG2 (Liver) | 2.87 | |
| 12a | A549 (Lung) | 3.54 | |
| 12a | HeLa (Cervical) | 4.21 | |
| 12a | T-24 (Bladder) | 5.66 | |
| 12a | WI-38 (Normal) | 10.99 |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: A logical workflow for the in vitro evaluation of this compound derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Caption: Apoptosis induction by this compound derivatives via modulation of p53 and Bcl-2 family proteins.
Experimental Protocols
Herein, we provide detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., MGC-803, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final concentration of DMSO should not exceed 0.1% (v/v).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
This compound derivative
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to quantify the induction of apoptosis by the test compounds.
Materials:
-
Cancer cell line
-
This compound derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol details the procedure for analyzing the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cell line
-
This compound derivative
-
6-well plates
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt (Ser473), anti-mTOR, anti-p-mTOR (Ser2448), anti-Bax, anti-Bcl-2, anti-p21, anti-p27, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using ECL reagents and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Conclusion
Derivatives of this compound represent a valuable class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis and inhibit critical signaling pathways like the PI3K/Akt/mTOR cascade underscores their therapeutic potential. The protocols and data presented in these application notes provide a robust framework for researchers to effectively screen and characterize the anticancer properties of these and other quinoxaline-based compounds, thereby facilitating the advancement of new and more effective cancer treatments.
References
Application Notes and Protocols for the Development of ASK1 Inhibitors from Quinoxaline-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors derived from the quinoxaline-2-carboxylic acid scaffold. This document includes an overview of the ASK1 signaling pathway, detailed experimental protocols for inhibitor characterization, a summary of structure-activity relationship (SAR) data, and a representative synthesis scheme.
Introduction
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream regulator of the p38 and c-Jun N-terminal kinase (JNK) signaling pathways.[1] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Dysregulation of the ASK1 signaling pathway has been implicated in a range of diseases, including non-alcoholic steatohepatitis (NASH), fibrotic diseases, cardiovascular disorders, and neurodegenerative diseases. Consequently, the development of potent and selective ASK1 inhibitors has emerged as a promising therapeutic strategy.[1][2]
Quinoxaline-2-carboxylic acid derivatives have been identified as a promising class of ASK1 inhibitors, with several compounds demonstrating potent enzymatic and cellular activity. This document outlines the key methodologies and data to support the discovery and development of novel ASK1 inhibitors based on this chemical scaffold.
ASK1 Signaling Pathway
The ASK1 signaling cascade is a critical component of the cellular stress response. Under basal conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx). Upon exposure to stressors such as reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream MAP2Ks, namely MKK4/7 and MKK3/6, which in turn activate the MAPKs, JNK and p38, respectively. The activation of these pathways ultimately leads to various cellular responses, including apoptosis, inflammation, and fibrosis.
Data Presentation: In Vitro Activity of Quinoxaline-2-Carboxylic Acid Derivatives
The following table summarizes the in vitro inhibitory activity of selected quinoxaline-2-carboxylic acid derivatives against ASK1. The IC50 value represents the concentration of the compound required to inhibit 50% of the ASK1 enzyme activity.
| Compound | Moiety A (Pyridine Fragment) | Moiety B (Triazole/Pyrazole Fragment) | Moiety C (Quinoxaline Ring Substitution) | ASK1 IC50 (nM) | Reference |
| GS-4997 | Pyridin-2-yl | 1-isopropyl-1H-pyrazol-5-yl | Unsubstituted | 6.0 | [3] |
| MSC2032964A | Not specified | Not specified | Not specified | 93 | [1][4] |
| Compound 4 | Triazolylpyridine | Not applicable | Unsubstituted | 150 | [1] |
| 12b | 6-aminopyridin-2-yl | 4-cyclopropyl-4H-1,2,4-triazol-3-yl | Unsubstituted | 502.46 | [2] |
| 12c | 6-aminopyridin-2-yl | 4-cyclobutyl-4H-1,2,4-triazol-3-yl | Unsubstituted | 117.61 | [2] |
| 12d | 6-aminopyridin-2-yl | 4-cyclopentyl-4H-1,2,4-triazol-3-yl | Unsubstituted | 49.63 | [2] |
| 12e | 6-aminopyridin-2-yl | (S)-4-(1,1,1-trifluoropropan-2-yl) | Unsubstituted | 46.32 | [2] |
| 26e | 6-aminopyridin-2-yl | 4-isopropyl-4H-1,2,4-triazol-3-yl | 6,7-dibromo | 30.17 | [1][2] |
Structure-Activity Relationship (SAR) Summary
Based on the available data, the following SAR trends can be observed for quinoxaline-2-carboxylic acid-based ASK1 inhibitors[1][2]:
-
Moiety A (Pyridine Fragment): The position and number of nitrogen atoms in the aromatic ring connected to the quinoxaline carboxamide are critical for activity.
-
Moiety B (Triazole/Pyrazole Fragment): Substitution on the triazole or pyrazole ring significantly influences inhibitory potency. For instance, increasing the size of the cycloalkyl group from cyclopropyl to cyclopentyl on the triazole ring enhances activity (12b vs. 12d)[2]. Stereochemistry also plays a crucial role, as demonstrated by the significant difference in activity between the (S) and (R) enantiomers of the trifluoropropyl substituted compound (12e vs. 12f)[2].
-
Moiety C (Quinoxaline Ring): Substitution on the benzene ring of the quinoxaline scaffold can modulate activity. For example, the introduction of dibromo groups at the 6 and 7 positions in compound 26e resulted in a potent inhibitor[1][2].
Experimental Protocols
The following section provides detailed protocols for the synthesis and evaluation of quinoxaline-2-carboxylic acid derivatives as ASK1 inhibitors.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimycobacterial Activity Screening of 3-Aminoquinoxaline-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening of 3-aminoquinoxaline-2-carboxylic acid derivatives for their antimycobacterial activity. The following sections detail the synthesis of these compounds, and various in vitro assays to determine their efficacy and toxicity, and potential mechanism of action.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Quinoxaline derivatives, particularly this compound and its analogues, have shown promise as a scaffold for the development of new anti-TB drugs.[1][2] Some of these compounds have demonstrated potent activity against both replicating and non-replicating mycobacteria, with some studies suggesting a mechanism of action involving DNA damage or inhibition of DNA gyrase.[1][3][4] This document outlines the standard workflow for the synthesis and evaluation of these compounds.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the reaction of a substituted o-phenylenediamine with a reactive dicarbonyl compound. A common route is the Beirut reaction, where a benzofuroxan is reacted with a compound containing an active methylene group, such as malononitrile.[5] The resulting 3-aminoquinoxaline-2-carbonitrile can then be further modified.
Amide derivatives can be synthesized from the corresponding carboxylic acid by activating the carboxylic acid with an agent like oxalyl chloride, followed by reaction with the desired amine.[6]
Experimental Workflow
The screening process for this compound derivatives typically follows a tiered approach, starting with primary in vitro screening against M. tuberculosis, followed by cytotoxicity assessment, and then more complex assays to determine activity against non-replicating bacteria and intracellular activity. Promising candidates may then be evaluated for their mechanism of action.
Quantitative Data Summary
The following tables summarize the antimycobacterial activity and cytotoxicity of selected quinoxaline derivatives as reported in the literature.
Table 1: In Vitro Antimycobacterial Activity of Quinoxaline Derivatives
| Compound ID | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Compound 4 | M. tuberculosis AlRa | 1.25 | [1][4] |
| Compound 4b | Bacteria Strains | 0.06 - 0.25 | [7] |
| Compound 25 | S. aureus, E. faecium, E. faecalis | 0.25 - 1 | [7] |
| Compound 31 | S. aureus, E. faecium, E. faecalis | 0.25 - 1 | [7] |
| Quinoxaline-2-carboxylate 10 | Drug-resistant M. tuberculosis | ≤ 0.4 | |
| Pyrrolo[1,2-a]quinoxaline 7c | M. tuberculosis H37Rv | 6.25 | [8] |
| Pyrrolo[1,2-a]quinoxaline 13 | M. tuberculosis H37Rv | 6.25 | [8] |
Table 2: Cytotoxicity and Selectivity Index of Selected Quinoxaline Derivatives
| Compound ID | Cell Line | IC50/TC50 (µM) | Selectivity Index (SI) | Reference |
| Derivative 4 | Human Fibroblasts | - | 53.6 | [1] |
| Compound 3 | RAW264.7 & HepG2 | >100 | 40 | [9][10] |
| Compound 12 | RAW264.7 & HepG2 | >100 | >42 | [9][10] |
| Streptomycobactin | HepG2 & NIH/3T3 | 16 - 32 | - | [11] |
| Kitamycobactin | HepG2 | >100 µg/mL | - | [11] |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Susceptibility
This assay is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against replicating M. tuberculosis.[4][9][12]
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Rv culture
-
96-well microplates
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Test compounds dissolved in DMSO
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Include a drug-free control (inoculum only) and a sterile control (broth only).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[4]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity of the test compounds.[3][11][13]
Materials:
-
Mammalian cell line (e.g., VERO, HepG2, RAW264.7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
Protocol:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Low-Oxygen-Recovery Assay (LORA)
This assay is used to determine the activity of compounds against non-replicating M. tuberculosis under hypoxic conditions.[1][7][14][15]
Materials:
-
A recombinant M. tuberculosis strain expressing luciferase.
-
Dubos medium with albumin.
-
96-well plates (black for luminescence reading).
-
Anaerobic chamber or system (e.g., Anoxomat).
-
n-decanal aldehyde solution.
-
Test compounds dissolved in DMSO.
Protocol:
-
Prepare a culture of the luciferase-expressing M. tuberculosis and adapt it to low-oxygen conditions.
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the bacterial suspension to the wells.
-
Place the plates in an anaerobic chamber for 10 days.
-
After the anaerobic incubation, transfer the plates to an aerobic incubator for a 28-hour "recovery" period.
-
Following recovery, add n-decanal aldehyde solution to each well.
-
Measure the luminescence using a luminometer.
-
The MIC is determined as the lowest concentration of the compound that causes a significant reduction in the luminescent signal compared to the drug-free control.
Intracellular Mycobacterial Killing Assay
This assay evaluates the ability of compounds to kill M. tuberculosis residing within macrophages.[6][10][16][17]
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW264.7).
-
Complete cell culture medium.
-
M. tuberculosis H37Rv.
-
24-well or 96-well tissue culture plates.
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Middlebrook 7H10 or 7H11 agar plates.
-
Test compounds dissolved in DMSO.
Protocol:
-
Seed macrophages in the plates and allow them to adhere. For THP-1 cells, differentiate them into macrophages using PMA.
-
Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI), typically between 1 and 10, for 4 hours.
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for 2 to 4 days.
-
After incubation, lyse the macrophages with lysis buffer.
-
Prepare serial dilutions of the cell lysates and plate them on Middlebrook agar.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
Compare the CFU counts from treated and untreated cells to determine the compound's intracellular activity.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that quinoxaline derivatives may exert their antimycobacterial effect by targeting DNA gyrase, an essential enzyme for DNA replication in bacteria.[5][18][19][20] This enzyme introduces negative supercoils into DNA, and its inhibition leads to DNA damage and cell death.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. journals.asm.org [journals.asm.org]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 15. Low-oxygen-recovery assay for high-throughput screening of compounds against nonreplicating Mycobacterium tuberculosis. | Sigma-Aldrich [merckmillipore.com]
- 16. Medium throughput protocol for genome-based quantification of intracellular mycobacterial loads and macrophage survival during in vitro infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mycobacterium tuberculosis DNA gyrase: interaction with quinolones and correlation with antimycobacterial drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinoxaline Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on quinoxaline rings. The quinoxaline scaffold is a privileged structure in medicinal chemistry, and the functionalization of this ring system via SNAr is a cornerstone for the development of novel therapeutic agents.
Introduction
The quinoxaline ring system, an electron-deficient heterocycle, is highly susceptible to nucleophilic attack, particularly at the C-2 and C-3 positions. This reactivity makes nucleophilic aromatic substitution a powerful strategy for the synthesis of a diverse range of quinoxaline derivatives. When a suitable leaving group, typically a halogen, is present at these positions, it can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the systematic modification of the quinoxaline core to explore structure-activity relationships (SAR) and develop compounds with desired pharmacological properties. Quinoxaline derivatives have shown significant potential as kinase inhibitors, anticancer agents, and antimicrobials.[1][2]
General Reaction Mechanism
The SNAr reaction on a halo-quinoxaline proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] In the second step, the leaving group is eliminated, and the aromaticity of the quinoxaline ring is restored. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring helps to stabilize the negative charge of the Meisenheimer complex, thus facilitating the reaction.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic aromatic substitution on 2-chloroquinoxaline and 2,3-dichloroquinoxaline with various nucleophiles.
Protocol 1: SNAr with Amine Nucleophiles
This protocol describes the synthesis of 2-amino-substituted quinoxalines from 2-chloroquinoxaline.
Materials:
-
2-Chloroquinoxaline
-
Desired amine nucleophile (e.g., aniline, morpholine, piperidine)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-chloroquinoxaline (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-quinoxaline derivative.[5]
Protocol 2: SNAr with Thiol Nucleophiles
This protocol details the synthesis of 2-thioether-substituted quinoxalines from 2-chloroquinoxaline.
Materials:
-
2-Chloroquinoxaline
-
Desired thiol nucleophile (e.g., thiophenol)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (1.2 eq) at 0 °C and stir for 15-30 minutes.
-
Add a solution of 2-chloroquinoxaline (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(arylthio)-quinoxaline.
Protocol 3: SNAr with Alkoxide Nucleophiles
This protocol outlines the synthesis of 2-alkoxy-substituted quinoxalines from 2-chloroquinoxaline.
Materials:
-
2-Chloroquinoxaline
-
Desired alcohol (e.g., methanol, ethanol)
-
Sodium metal (Na) or Sodium Hydride (NaH)
-
Dry alcohol as solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the desired dry alcohol (e.g., 5 mL) and sodium metal (1.5 mmol) in small portions.
-
Stir until all the sodium has dissolved to form the sodium alkoxide.
-
Add a solution of 2-chloroquinoxaline (1.0 mmol) in the corresponding dry alcohol (5 mL).[6]
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.[6]
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize quantitative data for representative SNAr reactions on quinoxaline rings.
Table 1: SNAr of 2-Chloroquinoxalines with Various Amines
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 120 | 12-24 | ~85 |
| 2 | Morpholine | Et₃N | DMSO | 100 | 8 | ~90 |
| 3 | Piperidine | DIPEA | NMP | 110 | 10 | ~92 |
| 4 | Benzylamine | K₂CO₃ | DMF | 120 | 16 | ~88 |
Note: Yields are generalized from typical SNAr reactions and may vary depending on the specific substrates and other reaction conditions.[6]
Table 2: SNAr of 2,3-Dichloroquinoxaline with Thiols and Alcohols
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | RT | 4 | 2-Chloro-3-(phenylthio)quinoxaline | ~95 |
| 2 | 4-Methylthiophenol | NaH | THF | RT | 3 | 2-Chloro-3-((4-methylphenyl)thio)quinoxaline | ~93 |
| 3 | Sodium Methoxide | - | Methanol | Reflux | 6 | 2-Chloro-3-methoxyquinoxaline | ~80 |
| 4 | Sodium Ethoxide | - | Ethanol | Reflux | 6 | 2-Chloro-3-ethoxyquinoxaline | ~82 |
Note: These are representative conditions and yields. Optimization for specific substrates is recommended.[6]
Visualizations
Experimental Workflow
Caption: General workflow for nucleophilic aromatic substitution on halo-quinoxalines.
Signaling Pathway Inhibition by Quinoxaline Derivatives
Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. For instance, they have been shown to inhibit Pim kinases and Apoptosis Signal-regulating Kinase 1 (ASK1), which are involved in cell survival and apoptosis pathways.[7][8]
Caption: Inhibition of ASK1 and Pim kinase signaling pathways by quinoxaline derivatives.
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Aminoquinoxaline-2-Carboxylic Acid Derivatives as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. Within this family, derivatives of quinoxaline-2-carboxylic acid have been a focus of research for the development of new therapeutic agents. This document provides an overview of the available data and experimental protocols relevant to the exploration of 3-aminoquinoxaline-2-carboxylic acid derivatives as potential antifungal agents. While direct and extensive research on the antifungal properties of this compound derivatives is limited, this document leverages data from structurally related quinoxaline compounds to provide a foundational guide for researchers in this area.
Data Presentation
The antifungal activity of quinoxaline derivatives is typically quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC₅₀). The following tables summarize the antifungal data for selected quinoxaline derivatives, providing a comparative view of their potency against various fungal strains.
Table 1: Antifungal Activity of 3-Amino-N-Aryl-Quinoxaline-2-Carboxamide 1,4-di-N-Oxides
| Compound | Fungal Strain | MIC (µg/mL) |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Aspergillus fumigatus | 0.24[1] |
| Streptococcus pneumonia | 0.12[1] |
Table 2: Antifungal Activity of Quinoxaline-2-Oxyacetate Hydrazide Derivatives Against Phytopathogenic Fungi
| Compound | Botrytis cinerea (EC₅₀ µg/mL) | Alternaria solani (EC₅₀ µg/mL) | Gibberella zeae (EC₅₀ µg/mL) | Rhizoctonia solani (EC₅₀ µg/mL) | Colletotrichum orbiculare (EC₅₀ µg/mL) | Alternaria alternata (EC₅₀ µg/mL) |
| Compound 6 | 3.31[2] | - | - | - | - | - |
| Compound 20 | - | 4.42[2] | - | - | - | - |
| Compound 15 | - | - | <2.00[2] | - | 1.01[2] | - |
| Compound 1 | - | - | <2.00[2] | 0.20[3] | - | 1.54[3] |
| Compound 2 | - | - | <2.00[2] | - | - | - |
| Compound 7 | - | - | <2.00[2] | - | - | - |
| Compound 16 | - | - | <2.00[2] | - | - | - |
| Compound 18 | - | - | <2.00[2] | - | - | - |
| Compound 26 | - | - | <2.00[2] | - | - | - |
| Compound 36 | - | - | <2.00[2] | - | - | - |
| Carbendazim (Control) | - | 5.46[2] | - | - | - | - |
| Ridylbacterin (Control) | - | - | 2.20[2] | - | - | - |
Table 3: Antifungal Activity of a 3-Hydrazinoquinoxaline-2-Thiol Derivative against Candida Species
| Fungal Strain | MIC of 3-hydrazinoquinoxaline-2-thiol (µg/mL) |
| Candida albicans (most clinical isolates) | More effective than Amphotericin B[4] |
| Candida glabrata | Higher efficacy than Amphotericin B[4] |
| Candida parapsilosis | Higher efficacy than Amphotericin B[4] |
| Pichia kudriavzevii | Good efficacy[4] |
| Clavispora lusitaniae | Good efficacy[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the antifungal potential of novel compounds. Below are standard protocols for key in vitro antifungal assays.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium, buffered with MOPS
-
Fungal inoculum
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium with fungal inoculum only)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Test Compounds:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted test compounds.
-
Include positive and negative control wells.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Agar Disk Diffusion Assay
This method is used for qualitative screening of antifungal activity.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Sabouraud Dextrose Agar)
-
Sterile paper disks (6 mm diameter)
-
Fungal inoculum
-
Test compounds
-
Positive control (e.g., Fluconazole)
-
Solvent control
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described in the broth microdilution protocol.
-
Uniformly spread the fungal suspension over the surface of the agar plate using a sterile swab.
-
-
Disk Preparation and Application:
-
Impregnate sterile paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks, along with positive and solvent control disks, onto the surface of the inoculated agar plates.
-
-
Incubation and Measurement:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.
-
Visualizations
Workflow for Antifungal Drug Discovery and Evaluation
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel antifungal agents, such as this compound derivatives.
Caption: Workflow for antifungal agent discovery and evaluation.
Potential Antifungal Mechanisms of Action
While the specific mechanism of action for this compound derivatives is not yet elucidated, the following diagram illustrates common targets for existing antifungal drugs, which could serve as a starting point for investigation.
Caption: Potential molecular targets for antifungal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling of Quinoxaline-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. Notably, quinoxaline-2-carboxamides have emerged as potent inhibitors of various kinases, playing a crucial role in the modulation of cellular signaling pathways implicated in diseases such as cancer.
This document provides detailed experimental protocols for the synthesis of N-substituted quinoxaline-2-carboxamides via amide coupling reactions. Two primary methodologies are presented: a robust two-step procedure involving the formation of an acyl chloride intermediate, and a convenient one-pot synthesis utilizing common coupling reagents. These protocols are designed to be adaptable for the synthesis of a diverse library of quinoxaline-2-carboxamides for structure-activity relationship (SAR) studies and novel drug candidate development.
Data Presentation: Comparison of Amide Coupling Methods
The choice of coupling method can significantly influence reaction efficiency, yield, and substrate scope. Below is a summary of representative data for the amide coupling of quinoxaline-2-carboxylic acid with various amines using different synthetic strategies.
| Amine Reactant | Coupling Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Acyl Chloride | Oxalyl Chloride, Pyridine | Dichloromethane (DCM) | RT | 12 | 75 | [1] |
| 4-Fluoroaniline | Acyl Chloride | Oxalyl Chloride, Pyridine | Dichloromethane (DCM) | RT | 12 | 81 | [1] |
| Benzylamine | Acyl Chloride | Oxalyl Chloride, Pyridine | Dichloromethane (DCM) | RT | 12 | 85 | [1] |
| N-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | T3P | T3P, Et3N | Dichloromethane (DCM) | RT | 6-12 | 83.2 | [2] |
| N-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine | T3P | T3P, Et3N | Dichloromethane (DCM) | RT | 6-12 | 24.0 | [2] |
| General Primary/Secondary Amines | HATU | HATU, DIPEA | DMF or ACN | RT | 2-6 | Excellent | [3] |
| General Primary/Secondary Amines | EDC/HOBt | EDC, HOBt, DIPEA | DMF or DCM | 0 to RT | 12-24 | Good to Excellent | [3][4] |
Experimental Protocols
Method A: Two-Step Amide Coupling via Acyl Chloride Intermediate
This method involves the initial conversion of quinoxaline-2-carboxylic acid to its more reactive acyl chloride, followed by reaction with the desired amine.
Step 1: Synthesis of Quinoxaline-2-carbonyl chloride
-
To a stirred solution of quinoxaline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude quinoxaline-2-carbonyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude quinoxaline-2-carbonyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as pyridine or triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the solution of quinoxaline-2-carbonyl chloride dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted quinoxaline-2-carboxamide.
Method B: One-Pot Amide Coupling Using Coupling Reagents
This approach facilitates the direct formation of the amide bond from quinoxaline-2-carboxylic acid and an amine in a single step.
Protocol B1: Using HATU
-
To a stirred solution of quinoxaline-2-carboxylic acid (1.0 eq) in anhydrous DMF or acetonitrile (ACN) (10 mL/mmol), add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq).
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B2: Using EDC/HOBt
-
To a stirred solution of quinoxaline-2-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM or DMF (10 mL/mmol), add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Work-up the reaction as described in Protocol B1 (steps 5-7).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-substituted quinoxaline-2-carboxamides.
Application Notes: Quinoxaline-2-Carboxamides in Drug Discovery
Quinoxaline-2-carboxamides are a versatile class of compounds with significant potential in drug development due to their ability to interact with various biological targets. A particularly promising area of research is their activity as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
One of the critical signaling pathways often targeted in cancer therapy is the PI3K/Akt/mTOR pathway. This pathway plays a central role in cell proliferation, growth, survival, and angiogenesis. Aberrant activation of this pathway is frequently observed in various human cancers. Several studies have demonstrated that appropriately substituted quinoxaline-2-carboxamides can effectively inhibit key kinases within this pathway, such as PI3K and Akt, leading to the induction of apoptosis and suppression of tumor growth.
The general mechanism involves the binding of the quinoxaline-2-carboxamide inhibitor to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The modular nature of the amide coupling synthesis allows for the systematic modification of the substituent on the amide nitrogen, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoxaline-2-carboxamides.
Conclusion
The synthetic protocols detailed in this document provide robust and versatile methods for the preparation of quinoxaline-2-carboxamides. The choice between the two-step acyl chloride method and the one-pot coupling reagent approach will depend on the specific substrate, desired scale, and laboratory resources. The provided data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel quinoxaline-based therapeutic agents. The demonstrated potential of these compounds as kinase inhibitors underscores their importance in the ongoing development of targeted therapies for cancer and other diseases.
References
- 1. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminoquinoxaline-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-aminoquinoxaline-2-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis low?
Possible Causes & Solutions:
-
Incomplete Reaction: The condensation between o-phenylenediamine and the dicarbonyl precursor may not have gone to completion.
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield.
-
Formation of Byproducts: The presence of side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Identify the major byproducts through analytical techniques like NMR or LC-MS and refer to the specific troubleshooting advice for each byproduct below.
-
-
Difficult Product Isolation: The product may be partially soluble in the reaction mixture, leading to losses during workup.
-
Solution: After reaction completion, acidification of the reaction mixture is often necessary to precipitate the carboxylic acid. Ensure the pH is adjusted correctly to minimize the solubility of the product.
-
Q2: My reaction is producing a significant amount of a benzimidazole derivative as a byproduct. How can I prevent this?
Cause: Benzimidazole formation is a common side reaction in quinoxaline synthesis. It typically arises from the reaction of o-phenylenediamine with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl starting material.[1]
Troubleshooting Steps:
-
Assess Purity of Dicarbonyl Compound: Before starting the synthesis, verify the purity of your dicarbonyl reagent (e.g., ethyl 2-amino-2-cyanoacetate or a related precursor) using NMR or GC-MS.
-
Purify the Reagent: If impurities are detected, purify the dicarbonyl compound by recrystallization or chromatography.[1]
Q3: I am observing the formation of a quinoxaline N-oxide impurity. What is causing this?
Cause: Quinoxaline N-oxides can form due to over-oxidation of the quinoxaline ring, especially under harsh reaction conditions or in the presence of an oxidizing agent.[1]
Troubleshooting Steps:
-
Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation from atmospheric oxygen, especially at elevated temperatures.[1]
-
Avoid Strong Oxidizing Agents: Ensure that no unintended oxidizing agents are present in your reaction mixture.
Q4: My TLC analysis shows multiple unidentified spots. What could be the issue?
Cause: The formation of multiple spots on a TLC plate can indicate decomposition of starting materials or the product, or the occurrence of complex side reactions.[1]
Troubleshooting Steps:
-
Milder Reaction Conditions: Consider lowering the reaction temperature or shortening the reaction time.
-
Purity of Starting Materials: Ensure the purity of both the o-phenylenediamine and the dicarbonyl compound.
-
Milder Catalyst: If using a catalyst, consider switching to a milder one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step process:
-
SNAr Reaction: Nucleophilic aromatic substitution of a 3-chloroquinoxaline-2-carboxylic acid ester with an amine.
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.
Another approach is the direct condensation of an o-phenylenediamine with a suitable three-carbon building block containing the amine and carboxyl functionalities or their precursors.
Q2: How can I purify the final this compound product?
Recrystallization is a highly effective method for purifying solid this compound.[3] The choice of solvent is crucial. Ethanol is a commonly used solvent for recrystallizing quinoxalines.[3] For compounds that are difficult to purify by recrystallization, column chromatography on silica gel can be employed.[3] In some cases, purification can be achieved by dissolving the crude product in a dilute basic solution (e.g., 5% NaOH) and then re-precipitating the pure product by acidification with a dilute acid (e.g., HCl).[4][5]
Q3: Can I synthesize this compound in a one-pot reaction?
While a one-pot synthesis might be feasible, a stepwise approach often provides better control over the reaction and simplifies purification, leading to higher overall yields of the pure product.
Data Presentation
Table 1: Synthesis of 3-Substituted-aminoquinoxaline-2-carboxylic Acids via SNAr and Hydrolysis
| Amine Substituent | Yield of Ester Intermediate (%) | Overall Yield of Carboxylic Acid (%) |
| 3-Trifluoromethoxyphenylamino | Not Reported | 83 |
| Phenylamino | Not Reported | 79 |
| Phenethylamino | Not Reported | 52 |
| (4-Morpholin-4-yl)phenylamino | Not Reported | 44 |
| 3,4-Dimethoxyphenylamino | Not Reported | 90 |
Data adapted from Kowalski et al.
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted-aminoquinoxaline-2-carboxylic Acids
This protocol is based on the method described by Kowalski et al. and involves a two-step process.
Step 1: Synthesis of Ethyl 3-Substituted-aminoquinoxaline-2-carboxylates
-
To a solution of ethyl 3-chloroquinoxaline-2-carboxylate in a suitable solvent (e.g., DMF), add the desired amine.
-
The reaction mixture is typically stirred at an elevated temperature. Progress can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product can be isolated by precipitation or extraction.
Step 2: Hydrolysis to 3-Substituted-aminoquinoxaline-2-carboxylic Acids
-
The ethyl ester from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH).
-
The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then cooled to room temperature and neutralized with an aqueous acid solution (e.g., 2 N HCl).
-
The resulting precipitate, the desired carboxylic acid, is filtered, washed with water, and dried under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Relationship between problems, causes, and solutions.
References
Technical Support Center: Regioselective Functionalization of Quinoxalines
Welcome to the technical support center for the regioselective functionalization of quinoxaline scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoxaline diversification. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am trying to functionalize an asymmetric quinoxaline. How can I control whether the reaction occurs on the C6 or C7 position of the carbocyclic ring?
A1: Achieving regioselectivity between the C6 and C7 positions is a common challenge governed by both electronic and steric factors.[1] The outcome is highly dependent on the substituents already present on the quinoxaline core and the reaction conditions.
-
Electronic Effects: The electronic nature of substituents on the quinoxaline ring is crucial. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) activate the ring towards electrophilic substitution.[1] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) deactivate the ring.[1] For a 6-substituted quinoxaline, the electronic influence on the C7 versus the C5 position must be carefully considered.[1]
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring reactions at more accessible sites.[1] For instance, a large group at the C2 or C5 position may hinder substitution at C6, potentially favoring C7.[1]
-
Directing Groups: Using a directing group can provide precise control over regioselectivity. These groups coordinate to a catalyst and deliver the reactant to a specific C-H bond. While many examples focus on the pyrazine ring, strategies for directing functionalization on the carbocyclic ring are also utilized.[1]
Q2: My C-H activation reaction on a 6-substituted quinoxaline is yielding a mixture of C7 and C5 isomers. How can I improve the selectivity?
A2: Obtaining a single isomer in the C-H activation of substituted quinoxalines can be challenging. Here are several troubleshooting steps:
-
Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Palladium, Rhodium, Copper) and the associated ligands can significantly influence regioselectivity.[1] For instance, in palladium-catalyzed C-H arylations, bulky ligands can be used to control the position of functionalization.[1] It is advisable to screen a variety of catalysts and ligands to optimize the reaction.[1]
-
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can alter reactivity and selectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc) and adjusting the temperature can help favor the formation of one isomer over the other.[1]
-
Use of Additives: Additives like acids or bases can influence the catalytic cycle and, consequently, the regioselectivity. For example, pivalic acid (PivOH) is often used as an additive in Pd-catalyzed C-H functionalization reactions.[1]
Q3: Are there established methods for the selective nitration or halogenation of the carbocyclic ring of asymmetric quinoxalines?
A3: Yes, methods for regioselective nitration and halogenation of quinoxaline derivatives have been reported, particularly for quinoxalin-2(1H)-ones.
-
Nitration: A metal-free method for the C7-nitration of quinoxalin-2(1H)-ones using tert-butyl nitrite has been developed.[1] This reaction proceeds via a radical addition mechanism and shows high selectivity for the C7 position.[1]
-
Halogenation: For quinoline derivatives, which can serve as a model, metal-free protocols for regioselective halogenation have been established.[2] These methods can often be adapted for quinoxaline systems.
Troubleshooting Guide
Problem 1: Low yield in a directing group-mediated C-H functionalization.
Symptoms: You are using a directing group to achieve regioselective functionalization, but the overall yield of the product is low.
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | The chosen catalyst may not be active enough under the reaction conditions. Screen different metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, Cu(OAc)₂) and vary the catalyst loading.[1] |
| Poor Coordination of Directing Group | The directing group may not be coordinating effectively with the metal center. Ensure the directing group is appropriately positioned and that there are no competing coordinating species in the reaction mixture.[1] |
| Incorrect Solvent Choice | The solvent can influence the solubility of the catalyst and substrate, as well as the stability of reaction intermediates. Experiment with different solvents like DMAc, NMP, or dioxane.[1] |
| Inappropriate Base | The choice of base is critical for the C-H activation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or KOAc.[1] |
| Substrate Decomposition | The starting material or product may be unstable under the reaction conditions. Try lowering the reaction temperature or using a milder oxidant/reagent.[1] |
Data & Protocols
Table 1: Catalyst Screening for Quinoxaline Synthesis
The following table summarizes the yield of 2,3-diphenylquinoxaline using different alumina-supported heteropolyoxometalates as catalysts.
| Entry | Catalyst | Yield (%) |
| 1 | AlCuMoVP | 92 |
| 2 | AlFeMoVP | 80 |
Reaction conditions: o-phenylenediamine (1 mmol), benzyl (1 mmol), toluene (7 mL), catalyst (100 mg), 25°C, 2 h.[3]
Experimental Protocols
Protocol 1: General Procedure for Alumina-Supported Catalyzed Synthesis of Quinoxalines [3]
-
To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the AlCuMoVP catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent, and purify the product by recrystallization from ethanol.
Protocol 2: Regioselective C7-Nitration of 1-methylquinoxalin-2(1H)-one [1]
-
To an oven-dried sealed tube, add 1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.).
-
Add acetonitrile (2 mL) and tert-butyl nitrite (0.6 mmol, 3.0 equiv.) under an oxygen atmosphere.
-
Seal the tube and stir the reaction mixture at 60 °C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (4 mL) and concentrate under reduced pressure for purification.
Visual Guides
Caption: General experimental workflow for quinoxaline synthesis.
Caption: Troubleshooting workflow for low yield in directed reactions.
Caption: Decision workflow for controlling regioselectivity.
References
Technical Support Center: Optimization of SNAr Reaction Conditions for Quinoxaline Derivatives
Welcome to the Technical Support Center for the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions for the synthesis of quinoxaline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues, answer frequently asked questions, and offer detailed experimental protocols.
Troubleshooting Guides
This section addresses specific challenges that may be encountered during the SNAr functionalization of quinoxaline derivatives.
Issue 1: Low or No Conversion of the Starting Haloquinoxaline
Q: My SNAr reaction on a 2-chloroquinoxaline is showing low to no conversion. What are the potential causes and how can I improve the yield?
A: Low conversion in an SNAr reaction involving a quinoxaline scaffold can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.
-
Insufficient Ring Activation: The electron-deficient nature of the pyrazine ring in quinoxaline generally facilitates nucleophilic attack. However, the overall reactivity is highly dependent on the substituents present on the quinoxaline core.
-
Recommendation: If your quinoxaline substrate lacks electron-withdrawing groups (EWGs), consider increasing the reaction temperature or extending the reaction time. The presence of EWGs on the quinoxaline ring can significantly enhance the rate of nucleophilic aromatic substitution.[1]
-
-
Weak Nucleophile: The strength of the nucleophile is a critical factor for a successful SNAr reaction.
-
Recommendation: For neutral nucleophiles such as amines or alcohols, the addition of a base is often necessary to generate the more potent anionic nucleophile (e.g., amide or alkoxide).[1] If you are using a particularly weak nucleophile, consider employing a stronger base or switching to a solvent that enhances nucleophilicity. Thiols are generally very effective nucleophiles in SNAr reactions.[1]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions by influencing the solubility of reactants and the reactivity of the nucleophile.
-
Recommendation: Polar aprotic solvents like DMSO, DMF, and NMP are generally the preferred choice for SNAr reactions.[1] These solvents effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[1] Protic solvents can solvate the nucleophile, thereby reducing its reactivity.[1]
-
-
Suboptimal Reaction Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: If your reaction is sluggish at room temperature, a gradual increase in temperature is advised. It is important to monitor the reaction closely, as excessively high temperatures can lead to the formation of side products and decomposition.[1]
-
Issue 2: Formation of Undesired Side Products
Q: I am observing the formation of multiple products in my SNAr reaction with a dihaloquinoxaline. How can I improve the selectivity?
A: The formation of side products is a common challenge, particularly when dealing with quinoxalines possessing multiple reactive sites.
-
Di-substitution: If your starting material contains more than one leaving group, or if the mono-substituted product is still susceptible to nucleophilic attack, di-substitution can occur.
-
Competing Reaction with the Solvent: Certain solvents, especially nucleophilic ones like alcohols, may compete with your intended nucleophile.
-
Recommendation: If you suspect solvent interference, it is advisable to switch to a non-nucleophilic polar aprotic solvent such as DMF, DMSO, or acetonitrile.
-
-
Regioselectivity Issues with Asymmetric Quinoxalines: When functionalizing an asymmetrically substituted quinoxaline, achieving regioselectivity can be challenging.
-
Recommendation: The regioselectivity is governed by both electronic and steric factors. Electron-donating groups can activate certain positions, while bulky substituents can hinder attack at adjacent sites. In some cases, using a directing group can provide precise control over the position of substitution. For palladium-catalyzed C-H arylations, for instance, the use of bulky ligands can control the position of functionalization.[2]
-
Issue 3: Difficult Purification of the Quinoxaline Product
Q: I am struggling to purify my quinoxaline derivative from the crude reaction mixture. What are some effective purification strategies?
A: Purification of quinoxaline derivatives can be challenging due to their physical properties.
-
Co-elution of Impurities: If your product co-elutes with impurities during column chromatography, optimizing the solvent system is crucial.
-
Recommendation: Experiment with different solvent systems on TLC to achieve better separation before scaling up to column chromatography.
-
-
Product Insolubility: Quinoxaline derivatives can sometimes have poor solubility in common chromatography solvents, leading to precipitation on the column.
-
Recommendation: Ensure your crude product is fully dissolved before loading it onto the column. If solubility is a persistent issue, you can pre-adsorb your sample onto a small amount of silica gel before loading.
-
-
Product Instability on Silica Gel: Some quinoxaline derivatives may be sensitive to the acidic nature of standard silica gel.
-
Recommendation: You can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%). Alternatively, consider using a different stationary phase like alumina.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for an SNAr reaction on a haloquinoxaline?
A1: The SNAr reaction on a haloquinoxaline proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the quinoxaline ring is restored.
Q2: Which leaving group is generally best for SNAr reactions on quinoxalines?
A2: In SNAr reactions, the reactivity of the leaving group often follows the trend F > Cl ≈ Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. Since the C-X bond is broken in a fast subsequent step, the bond strength is less critical than in SN1 or SN2 reactions.
Q3: Do I need a catalyst for the SNAr reaction of quinoxalines?
A3: In many cases, SNAr reactions on sufficiently activated quinoxaline rings with strong nucleophiles do not require a catalyst. However, for less reactive substrates or weaker nucleophiles, catalysis can be beneficial. Some SNAr reactions can be catalyzed by metals to improve the reaction rate. Metal complexation can withdraw electron density and further activate the ring towards nucleophilic attack.[3]
Q4: How can I monitor the progress of my SNAr reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of most SNAr reactions. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like LC-MS or GC-MS can be employed.
Data Presentation
Table 1: Effect of Solvent on the Yield of Quinoxaline Derivatives in SNAr-type Reactions
| Entry | Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroquinoxaline | Aniline | DMF | 120 | 12-24 | High |
| 2 | 2-Chloroquinoxaline | Substituted Anilines | DMF | 120 | 12-24 | High |
| 3 | 2-Chloroquinoxaline | Alcohols | Corresponding Alcohol | Reflux | 4-8 | Moderate to High |
| 4 | 2-Chloro-5,6-difluoroquinoxaline | Amines | DMF/DMSO/NMP | 80-120 | - | Good |
| 5 | 2-Chloro-5,6-difluoroquinoxaline | Phenols | DMF/DMSO/NMP | 100-140 | - | Good |
| 6 | 2-Chloro-5,6-difluoroquinoxaline | Thiols | DMF/THF | RT | - | Good |
Note: This table provides a qualitative summary based on available protocols. Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Effect of Base on the SNAr of 2-Haloquinoxalines
| Entry | Substrate | Nucleophile | Base | Solvent | Temperature (°C) |
| 1 | 2-Chloroquinoxaline | Aniline | K₂CO₃ | DMF | 120 |
| 2 | 2-Chloro-5,6-difluoroquinoxaline | Amine | K₂CO₃, Et₃N, or DIPEA | DMF/DMSO/NMP | 80-120 |
| 3 | 2-Chloro-5,6-difluoroquinoxaline | Phenol | K₂CO₃ or Cs₂CO₃ | DMF/DMSO/NMP | 100-140 |
| 4 | 2-Chloro-5,6-difluoroquinoxaline | Thiol | K₂CO₃ or NaH | DMF/THF | 0 to RT |
Note: The choice of base depends on the pKa of the nucleophile and the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for SNAr of 2-Chloroquinoxaline with Anilines
-
To a round-bottom flask, add 2-chloroquinoxaline (1.0 mmol), the desired aniline derivative (1.2 mmol), and potassium carbonate (2.0 mmol).[4]
-
Add dry DMF (10 mL).[4]
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.[4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).[4]
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.[4]
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[4]
Protocol 2: General Procedure for SNAr of 2-Chloro-5,6-difluoroquinoxaline with Thiols
-
To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF), add the base (e.g., K₂CO₃, 1.2 eq) at 0 °C and stir for 15-30 minutes.[5]
-
Add a solution of 2-chloro-5,6-difluoroquinoxaline (1.0 eq) in the same solvent to the reaction mixture.[5]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).[5]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[5]
-
Purify the crude product via column chromatography on silica gel.[5]
Mandatory Visualization
Caption: General mechanism of the SNAr reaction on a haloquinoxaline.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of 3-Amino-Substituted Quinoxalines using Solid-Phase Extraction (SPE)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-amino-substituted quinoxalines using solid-phase extraction (SPE).
Troubleshooting Guide
This guide addresses common issues encountered during the SPE purification of 3-amino-substituted quinoxalines.
Issue 1: Low Recovery of the Target Compound
Question: My final yield of the 3-amino-substituted quinoxaline is significantly lower than expected after SPE. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery is a frequent challenge in SPE. The following table outlines potential causes and their corresponding solutions. To diagnose the issue, it is recommended to collect and analyze fractions from each step of the SPE process (load, wash, and elution).
| Potential Cause | Recommended Solution(s) |
| Inappropriate Sorbent Choice | 3-amino-substituted quinoxalines are basic compounds. A strong cation exchange (SCX) sorbent is often the most effective choice for their purification. If using reversed-phase (e.g., C18), the basic amine group may not be sufficiently retained, especially if the compound is polar. |
| Incorrect Sample pH | Before loading, ensure the pH of your sample is at least 2 pH units below the pKa of the amino group. This protonates the amine, allowing for strong interaction with a cation exchange sorbent. |
| Sample Solvent Too Strong | If your sample is dissolved in a high percentage of organic solvent, it may not bind effectively to the sorbent. Dilute your sample with an appropriate aqueous buffer before loading. |
| Premature Elution During Wash Step | The wash solvent may be too strong, causing your compound to elute prematurely. Use a weaker organic solvent or decrease the percentage of organic solvent in your wash solution. For cation exchange, an acidic wash (e.g., with acetic acid or formic acid) can help remove neutral and acidic impurities without displacing the protonated amine. |
| Incomplete Elution | The elution solvent may not be strong enough to displace your compound from the sorbent. For SCX, use a small volume of a strong base in an organic solvent (e.g., 2-5% ammonium hydroxide in methanol) to neutralize the amine and release it from the sorbent.[1] It may be beneficial to perform the elution in two smaller aliquots to improve recovery. |
| High Flow Rate | Loading the sample or eluting too quickly can lead to incomplete binding or elution. Maintain a slow, consistent flow rate (e.g., 1-2 mL/min) to allow for proper equilibration. |
| Sorbent Bed Drying Out | For silica-based sorbents, do not allow the sorbent bed to dry out between the conditioning/equilibration and sample loading steps, as this can lead to inconsistent results. |
Issue 2: Poor Purity of the Final Product
Question: My purified 3-amino-substituted quinoxaline is contaminated with impurities. How can I improve the purity?
Answer:
Improving the purity of your final product involves optimizing the selectivity of your SPE method.
| Potential Cause | Recommended Solution(s) |
| Ineffective Wash Step | The wash step is crucial for removing impurities. For SCX, a multi-step wash can be effective. Start with an acidic aqueous wash to remove polar, non-basic impurities. Follow with a wash using an organic solvent (e.g., methanol) to remove non-polar impurities. |
| Co-elution of Basic Impurities | If your sample contains other basic impurities, they may co-elute with your target compound. Consider using a weaker base for elution or a pH gradient to selectively elute compounds based on their pKa. |
| Non-specific Binding | Some impurities may bind non-specifically to the sorbent material. Experiment with different sorbent chemistries (e.g., mixed-mode sorbents that combine cation exchange and reversed-phase properties). |
| Compound Instability on Sorbent | Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[2] If you suspect degradation, consider using a polymer-based sorbent or deactivating the silica by pre-treating the column with a small amount of a basic modifier like triethylamine. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for purifying 3-amino-substituted quinoxalines?
A1: Due to the basic nature of the 3-amino group, a strong cation exchange (SCX) sorbent is generally the most effective. This allows for strong retention of the protonated amine while allowing neutral and acidic impurities to be washed away. Polymeric reversed-phase sorbents can also be used, but may require careful optimization of the mobile phase pH to ensure retention.
Q2: How do I choose the appropriate solvents for each step of the SPE process?
A2: The choice of solvents is critical for a successful purification. Here is a general guideline for using an SCX sorbent:
-
Conditioning: Use a water-miscible organic solvent like methanol to wet the sorbent and activate the functional groups.
-
Equilibration: Use an acidic aqueous solution (e.g., water with 0.1% formic or acetic acid) to prepare the sorbent for sample loading.
-
Loading: Dissolve your sample in a weak solvent and adjust the pH to be at least 2 units below the pKa of your compound's amino group.
-
Washing: Use a multi-step wash. First, an acidic aqueous solution to remove polar, non-basic impurities. Second, an organic solvent like methanol to remove non-polar impurities.
-
Elution: Use an organic solvent containing a small amount of a strong base (e.g., 2-5% ammonium hydroxide in methanol) to neutralize the amino group and elute your compound.
Q3: Can I reuse my SPE cartridges?
A3: While it is technically possible to regenerate and reuse some SPE cartridges, it is generally not recommended for high-purity applications like drug discovery and development. Reusing cartridges can lead to cross-contamination and inconsistent results. For routine analysis where the sample matrix is well-understood, reuse may be considered after a thorough validation process.
Q4: My sample is not soluble in the recommended loading solution. What should I do?
A4: If your sample has low solubility in the aqueous loading buffer, you can dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, or methanol) and then dilute it with the acidic aqueous buffer before loading. Ensure the final concentration of the organic solvent is low enough to not interfere with the binding of your compound to the sorbent.
Data Presentation
The following tables summarize quantitative data for the purification of aromatic and heterocyclic amines using solid-phase extraction. This data can serve as a reference for expected recoveries and guide the optimization of your own purification methods for 3-amino-substituted quinoxalines.
Table 1: Comparison of SPE Sorbent Performance for Aromatic Amine Extraction
| Sorbent Type | Analyte Class | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Strong Cation Exchange (SCX) | Polar Primary Aromatic Amines | >91 | N/A | [2] |
| Styrene/Divinylbenzene (HR-P) | Polar Primary Aromatic Amines | <91 | N/A | [2] |
| Octadecyl (C18) | Polar Primary Aromatic Amines | Lower than HR-P | N/A | [2] |
Table 2: Recovery Data for Aromatic Amines using Optimized SPE Conditions
| Compound Class | Sorbent | Optimized Conditions | Recovery Range (%) | Relative Standard Deviation (%) | Reference |
| Aromatic Amines | Magnetic MWCNTs/Fe3O4@PDAN | pH 10, 10 mg sorbent, 15 min sorption, 10% w/w salt, elution with 145 µL 0.01 M HCl in ACN | 31.2 - 82.8 | 3.4 - 5.6 | [3][4] |
Experimental Protocols
Protocol 1: General Method for Purification of a 3-Amino-Substituted Quinoxaline using a Strong Cation Exchange (SCX) Cartridge
This protocol is a starting point and may require optimization for your specific compound.
1. Sample Preparation: a. Dissolve the crude sample containing the 3-amino-substituted quinoxaline in a minimal amount of a suitable organic solvent (e.g., methanol, DMSO). b. Dilute the sample with an acidic aqueous solution (e.g., water with 1% formic acid) to a final volume where the organic solvent concentration is less than 10%. The pH of the final sample solution should be at least 2 pH units below the pKa of the amino group to ensure protonation. c. If particulates are present, centrifuge the sample and use the supernatant for loading.
2. SPE Cartridge Conditioning and Equilibration: a. Condition the SCX cartridge (e.g., 500 mg/6 mL) by passing 5 mL of methanol through it. b. Equilibrate the cartridge by passing 5 mL of the acidic aqueous solution (e.g., water with 1% formic acid) through it. Do not allow the cartridge to go dry.
3. Sample Loading: a. Load the prepared sample onto the conditioned and equilibrated SCX cartridge at a slow, consistent flow rate (approximately 1-2 mL/min). b. Collect the flow-through and, if desired, analyze it to ensure your compound has been retained on the cartridge.
4. Washing: a. Wash the cartridge with 5 mL of the acidic aqueous solution to remove any remaining polar, non-basic impurities. b. Wash the cartridge with 5 mL of methanol to remove non-polar impurities.
5. Elution: a. Elute the purified 3-amino-substituted quinoxaline from the cartridge with 2-4 mL of a 2-5% solution of ammonium hydroxide in methanol. b. Collect the eluate in a clean collection tube. For optimal recovery, consider eluting with two separate, smaller volumes.
6. Post-Elution Processing: a. Evaporate the solvent from the eluate under reduced pressure or with a stream of nitrogen. b. The resulting purified solid can be further analyzed for purity and identity.
Mandatory Visualization
References
- 1. On-line capillary based quantitative analysis of a heterocyclic amine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dispersive micro-solid phase extraction of aromatic amines based on an efficient sorbent made from poly(1,8-diaminonaphtalen) and magnetic multiwalled carbon nanotubes composite - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor solubility of quinoxaline carboxylic acids in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of quinoxaline carboxylic acids in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my quinoxaline carboxylic acid compounds have such low solubility in aqueous assay buffers?
A1: The poor aqueous solubility of quinoxaline derivatives often stems from the inherent planarity and aromaticity of the quinoxaline scaffold.[1] This structure can lead to strong intermolecular forces in the solid state, resulting in high crystal lattice energy, which in turn decreases solubility.[1] For quinoxaline carboxylic acids specifically, the carboxylic acid group's ionization state, which is dependent on the pH of the solution, plays a critical role in its solubility.
Q2: I see precipitation when I dilute my DMSO stock solution of quinoxaline carboxylic acid into my aqueous cell culture medium. What is happening and how can I prevent it?
A2: This is a common issue known as "crashing out." Your compound is soluble in the organic solvent (DMSO) but becomes insoluble when introduced to the aqueous environment of the cell culture medium, causing it to precipitate. To prevent this, you can try several strategies:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay. This may require preparing a more concentrated stock solution.
-
Use a multi-step dilution protocol: Instead of a single large dilution, serially dilute the DMSO stock in pre-warmed (37°C) buffer or medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Employ solubilizing agents: Consider pre-incubating your compound with a solubilizing agent like a cyclodextrin before adding it to the assay medium.
Q3: How does pH affect the solubility of my quinoxaline carboxylic acid?
A3: As carboxylic acids, the solubility of these compounds is highly pH-dependent. At a pH below their acid dissociation constant (pKa), the carboxylic acid group is protonated (COOH), making the molecule less polar and thus less soluble in aqueous solutions. By increasing the pH to a level above the pKa, the carboxylic acid group becomes deprotonated (COO-), forming a more polar carboxylate salt that is generally more water-soluble. For instance, quinoxaline-2-carboxylic acid has a predicted pKa of approximately 2.91. Therefore, adjusting the pH to be more basic should increase its solubility.
Q4: What are cyclodextrins, and can they improve the solubility of my compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like quinoxaline derivatives, forming "inclusion complexes."[2] This encapsulation effectively shields the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative that has been shown to profoundly enhance the aqueous solubility of quinoxaline-1,4-dioxide derivatives.
Q5: Are there other formulation approaches I can consider for my in vitro assays?
A5: Yes, besides pH adjustment and cyclodextrins, you can explore:
-
Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents used in biological assays include ethanol and polyethylene glycol (PEG).
-
Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate. This is typically achieved through wet milling or high-pressure homogenization.
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix. When this solid dispersion is introduced to an aqueous medium, the polymer dissolves and releases the drug in a finely dispersed state, enhancing its solubility.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
-
Problem: After preparing a stock solution in an organic solvent (e.g., DMSO), the quinoxaline carboxylic acid precipitates upon dilution into an aqueous buffer for a biological assay.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound precipitation.
Issue 2: Inconsistent Results in Cell-Based Assays
-
Problem: High variability in experimental results, potentially due to inconsistent compound concentration in the wells.
-
Logical Relationship Diagram:
Caption: Factors contributing to inconsistent assay results.
Data Presentation: Solubility Enhancement Strategies
Disclaimer: The following tables include illustrative data based on general principles of solubility enhancement, as specific comparative data for quinoxaline carboxylic acids is limited in publicly available literature.
Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical Quinoxaline Carboxylic Acid (pKa ≈ 3.0)
| pH of Aqueous Buffer | Predicted Ionization State | Aqueous Solubility (µg/mL) |
| 2.0 | Mostly Protonated (COOH) | < 1 |
| 4.0 | Partially Deprotonated | 10 - 50 |
| 6.0 | Mostly Deprotonated (COO-) | 100 - 200 |
| 7.4 | Fully Deprotonated (COO-) | > 500 |
Table 2: Influence of Co-solvents and Cyclodextrin on the Aqueous Solubility of a Hypothetical Quinoxaline Carboxylic Acid
| Formulation Vehicle | Compound Concentration (µg/mL) | Observations |
| Deionized Water | < 1 | Insoluble |
| 1% DMSO in PBS (pH 7.4) | ~5 | Slight improvement |
| 10% Ethanol in PBS (pH 7.4) | ~20 | Moderate improvement |
| 5% HP-β-CD in Water | > 1000 | Significant improvement |
Experimental Protocols
Protocol 1: pH Adjustment for Solubilization
Objective: To dissolve a quinoxaline carboxylic acid by preparing a basic stock solution.
Materials:
-
Quinoxaline carboxylic acid powder
-
1 M Sodium Hydroxide (NaOH)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
pH meter
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of the quinoxaline carboxylic acid.
-
Add a small volume of deionized water or buffer.
-
While stirring, add 1 M NaOH dropwise until the compound dissolves completely.
-
Measure the pH of the resulting solution.
-
If necessary, adjust the pH to the desired final value for your experiment using 1 M HCl or 1 M NaOH. Be cautious as lowering the pH may cause precipitation.
-
Bring the solution to the final desired volume with the buffer.
-
Sterile filter the solution using a 0.22 µm filter if it will be used in cell culture.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Solvent Evaporation Method)
Objective: To enhance the aqueous solubility of a quinoxaline carboxylic acid by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Quinoxaline carboxylic acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or another suitable organic solvent)
-
Deionized water
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
Procedure:
-
Dissolve the quinoxaline carboxylic acid in a minimal amount of ethanol.
-
In a separate container, dissolve HP-β-CD in deionized water. A 1:1 or 1:2 molar ratio of the drug to cyclodextrin is a good starting point.
-
Slowly add the ethanolic drug solution to the aqueous HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Remove the ethanol using a rotary evaporator.
-
Freeze the resulting aqueous solution and then lyophilize it to obtain a dry powder of the inclusion complex.
-
The resulting powder can be reconstituted in an aqueous buffer for your biological assay.
Protocol 3: Nanosuspension Preparation by Wet Milling
Objective: To increase the dissolution rate and apparent solubility of a quinoxaline carboxylic acid by reducing its particle size.
Materials:
-
Quinoxaline carboxylic acid
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in deionized water)
-
Zirconium oxide beads (milling media)
-
High-energy bead mill
Procedure:
-
Prepare the stabilizer solution.
-
Disperse the quinoxaline carboxylic acid powder in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and zirconium oxide beads to the milling chamber.
-
Mill the suspension at a high speed for several hours. The optimal milling time should be determined empirically by measuring the particle size at different time points.
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the particle size of the final nanosuspension using a technique like dynamic light scattering (DLS).
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for selecting a suitable solubilization strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
Technical Support Center: Synthesis of 3-Aminoquinoxaline-2-carboxylic Acid 1,4-Dioxides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-aminoquinoxaline-2-carboxylic acid 1,4-dioxides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound 1,4-dioxides?
A1: The most prevalent and significant method for the synthesis of quinoxaline 1,4-dioxides is the Beirut Reaction.[1][2][3] This reaction involves the cyclization of a benzofuroxan (also known as benzofurazan oxide) with a β-dicarbonyl compound or other active methylene compounds.[1][3] For the synthesis of this compound 1,4-dioxides, the reaction is typically carried out between a benzofuroxan and an active methylene nitrile, such as cyanoacetamide or malononitrile.[4]
Q2: What are the starting materials and general conditions for the Beirut Reaction in this context?
A2: The key starting materials are a substituted or unsubstituted benzofuroxan and an active methylene compound like malononitrile. The reaction is typically catalyzed by a base, such as triethylamine or potassium carbonate, in a solvent like N,N-dimethylformamide (DMF) or ethanol.[5][6]
Q3: Are there any major side reactions or byproducts to be aware of?
A3: Yes, a significant challenge, particularly when using monosubstituted benzofuroxans, is the formation of a mixture of 6- and 7-substituted quinoxaline 1,4-dioxide regioisomers.[3] This occurs due to the tautomeric equilibrium of the benzofuroxan starting material.[3]
Q4: Can the 3-amino group of the product be further functionalized?
A4: Absolutely. The 3-amino group can be readily acylated using acid chlorides or by condensation with carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).[3][7]
Troubleshooting Guide
Low or No Product Yield
Problem: After carrying out the reaction and work-up, I have a very low yield of the desired this compound 1,4-dioxide, or no product at all.
Possible Causes and Solutions:
-
Inactive Catalyst: The base used as a catalyst may be old or inactive. Use a fresh supply of the base (e.g., triethylamine, potassium carbonate).
-
Poor Quality Starting Materials: The benzofuroxan or active methylene nitrile may be impure. Ensure the purity of your starting materials before beginning the reaction.
-
Incorrect Solvent: The choice of solvent can be critical. While DMF is commonly used, in some cases, ethanol or other polar aprotic solvents might give better results.[5] Consider trying a different solvent system.
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. For instance, some related syntheses are conducted at 50°C.[5][8]
Formation of Isomeric Mixtures
Problem: My final product is a mixture of 6- and 7-substituted isomers that are difficult to separate.
Possible Causes and Solutions:
-
Monosubstituted Benzofuroxan: This is an inherent challenge of the Beirut reaction with monosubstituted benzofuroxans.[3]
-
Separation Techniques: Careful column chromatography is often required to separate the isomers. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation. High-performance liquid chromatography (HPLC) may also be a viable option for separating the isomers.
Product Purification Difficulties
Problem: I am struggling to purify my final product. It appears to be contaminated with starting materials or byproducts.
Possible Causes and Solutions:
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure all starting material is consumed. If the reaction has stalled, you may need to add more catalyst or extend the reaction time.
-
Work-up Procedure: An effective work-up is crucial. Quenching the reaction with water and extracting with an appropriate organic solvent can help remove some impurities. Washing the organic layer with brine can also be beneficial.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Quantitative Data Summary
| Starting Benzofuroxan | Reagent | Catalyst | Solvent | Yield (%) | Reference |
| 5,6-Dichlorobenzofuroxan | Acetoacetic ester | K2CO3 | Acetone | - | [5] |
| 5,6-Dichlorobenzofuroxan | Acetoacetamide | K2CO3 | Ethanol | - | [5] |
| Benzofuroxan | Malononitrile | Triethylamine | DMF | - | [6] |
| Substituted Benzofuroxans | Ethyl 4,4,4-trifluoroacetoacetate | Triethylamine | Chloroform | - | [8] |
Note: Specific yield percentages for the exact target molecule were not detailed in the provided search results, but the table outlines typical reagent combinations.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1,4-di-N-oxide quinoxaline-2-carbonitrile Derivatives via the Beirut Reaction
This protocol is a generalized procedure based on similar syntheses.[6]
-
Dissolve Starting Materials: In a round-bottom flask, dissolve the corresponding benzofuroxan and malononitrile in N,N-dimethylformamide (DMF).
-
Add Catalyst: To this solution, add triethylamine as a catalyst.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Acylation of 3-Amino-1,4-di-N-oxide quinoxaline-2-carbonitrile
This protocol is based on the acylation of similar compounds.[3][7]
-
Dissolve Starting Material: Dissolve the 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivative in a suitable solvent like DMF.
-
Add Reagents: Add the desired carboxylic acid, followed by EDCI and DMAP.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the resulting amide by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound 1,4-dioxides.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles | MDPI [mdpi.com]
- 5. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Navigating Quinoxaline Synthesis: A Technical Support Center for Minimizing Byproducts
For researchers, scientists, and professionals in drug development, the synthesis of quinoxaline derivatives is a critical process. However, the formation of unwanted byproducts can often complicate these syntheses, leading to reduced yields and challenging purification procedures. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome common hurdles in quinoxaline synthesis, ensuring the efficient production of high-purity target compounds.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the cyclocondensation synthesis of quinoxalines and offers targeted solutions to minimize byproduct formation.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Presence of Benzimidazole Derivative Byproduct | Reaction of o-phenylenediamine with aldehyde or carboxylic acid impurities in the 1,2-dicarbonyl compound.[1] | 1. Assess Dicarbonyl Purity: Analyze the 1,2-dicarbonyl starting material using NMR or GC-MS to detect impurities.[1]2. Purify Dicarbonyl Compound: If impurities are present, purify the reagent via recrystallization or column chromatography.[1]3. Control Reaction Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the dicarbonyl compound, which can generate acidic impurities.[1] |
| Formation of Quinoxaline N-oxide | Over-oxidation of the quinoxaline ring due to harsh reaction conditions or the presence of an oxidizing agent.[1] | 1. Avoid Strong Oxidants: Ensure no unintended oxidizing agents are introduced into the reaction.[1]2. Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation by atmospheric oxygen, especially at elevated temperatures.[1] |
| Isolation of a Dihydroquinoxaline Intermediate | Incomplete oxidation of the dihydroquinoxaline intermediate to the final aromatic quinoxaline.[1] | 1. Introduce a Mild Oxidant: Stirring the reaction mixture open to the air after the initial condensation can facilitate oxidation.[1]2. Optimize Catalyst: Certain catalysts, particularly those based on transition metals, can promote the final oxidation step.[1] |
| Multiple Unidentified Spots on TLC | Decomposition of starting materials or product; complex side reactions.[1] | 1. Lower Reaction Temperature: Reduce the temperature to minimize decomposition.[1]2. Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Ensure Starting Material Purity: Use highly pure starting materials to avoid side reactions.[1]4. Consider a Milder Catalyst: A less aggressive catalyst may reduce the formation of byproducts.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines and what are the typical starting materials?
A1: The most prevalent method is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[2] This approach is highly versatile, allowing for the synthesis of a wide array of substituted quinoxalines by varying the substituents on the starting materials.[3][4]
Q2: My reaction has gone to completion, but I'm struggling with purifying the quinoxaline product. What are the best purification techniques?
A2: Purification of quinoxaline products is typically achieved through recrystallization or column chromatography.[2]
-
Recrystallization: This is an effective method for purifying solid quinoxaline products.[2][5] Ethanol is a commonly used solvent for this purpose.[2][5][6] The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly, leading to the crystallization of the pure compound.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and effective technique.[2] An appropriate eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.[2]
Q3: Can I use α-hydroxyketones or α-haloketones instead of 1,2-dicarbonyl compounds?
A3: Yes, surrogates for 1,2-dicarbonyl compounds such as α-hydroxyketones and α-haloketones can be used.[3] For instance, α-hydroxyketones can be oxidized in situ to the corresponding dicarbonyl compound, which then reacts with the o-phenylenediamine.[3] Similarly, α-haloketones can undergo an oxidative cyclization with o-phenylenediamines to yield quinoxalines.[3]
Q4: Are there any "green" or more environmentally friendly methods for quinoxaline synthesis?
A4: Yes, significant research has focused on developing greener synthetic routes. These methods often utilize water or ethanol as solvents, employ recyclable catalysts, and may be performed at room temperature.[3][7][8] For example, catalysts like ammonium bifluoride in aqueous ethanol and various organocatalysts have been shown to be effective under mild and environmentally benign conditions.[3]
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis using Camphorsulfonic Acid (CSA) as an Organocatalyst
This protocol describes a metal-free and environmentally friendly method for the synthesis of quinoxaline derivatives at room temperature.[7]
Materials:
-
1,2-Dicarbonyl compound (1 mmol)
-
1,2-Diamine (1 mmol)
-
Camphorsulfonic acid (CSA) (20 mol%)
-
Ethanol (5 mL)
-
Cold water
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and the 1,2-diamine (1 mmol) in ethanol (5 mL).
-
Add camphorsulfonic acid (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 2-8 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, add cold water (5 mL) to the reaction mixture and continue stirring until a free-flowing solid is formed.
-
Filter the solid product, wash it with water, and then dry it.
-
If necessary, recrystallize the pure product from a suitable solvent like ethanol.[7]
Protocol 2: Catalyst-Free Synthesis of Quinoxalines in Water
This protocol outlines a catalyst-free method for the synthesis of quinoxalines from α-halo ketones and o-phenylenediamines in water.[3]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Substituted phenacyl bromide (α-bromo ketone) (1 mmol)
-
Water
Procedure:
-
Combine the o-phenylenediamine (1 mmol) and the phenacyl bromide derivative (1 mmol) in water.
-
Heat the reaction mixture at 80°C.
-
Monitor the reaction for completion.
-
Upon completion, the desired quinoxaline product can be isolated. This method is noted for not requiring any catalyst, co-catalyst, or additives.[3]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various catalytic systems for the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine, highlighting the efficiency of different catalysts and conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Camphorsulfonic Acid (CSA) | 20 | Ethanol | Room Temp. | 2-8 | 90-96 | [7] |
| Phenol | 20 | Ethanol:Water (7:3) | Room Temp. | 0.5-3 | 90-98 | [8] |
| Iodine (I₂) | 20 | DMSO | Not Specified | Not Specified | 78-99 | [3] |
| Ammonium Bifluoride (NH₄HF₂) | Not Specified | Aqueous Ethanol | Not Specified | Not Specified | 90-98 | [3] |
| Alumina-Supported Heteropolyoxometalates | 0.1 g | Toluene | Room Temp. | 2 | 92 | [6] |
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the general reaction workflow, the formation of common byproducts, and a troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrar.org [ijrar.org]
- 8. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
Technical Support Center: Stabilizing 3-aminoquinoxaline-2-carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 3-aminoquinoxaline-2-carboxylic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound is susceptible to degradation from several factors due to its chemical structure, which includes an aromatic amine, a carboxylic acid, and a quinoxaline core. The primary factors of concern are:
-
Oxidation: The aromatic amine group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This is often observed as a change in the material's color.
-
Photodegradation: Quinoxaline derivatives can be sensitive to light, particularly UV radiation. Exposure can lead to the formation of colored degradation products or loss of potency.
-
Thermal Stress: Elevated temperatures can accelerate various degradation pathways, including decarboxylation (loss of CO2 from the carboxylic acid group) and oxidative processes.
-
Humidity: Moisture can facilitate hydrolytic degradation and may also accelerate oxidative processes. For solid materials, high humidity can lead to caking and changes in physical properties.
-
pH Extremes: In solution, the compound's stability can be pH-dependent. Strongly acidic or basic conditions may promote hydrolysis or other degradation reactions.
Q2: What are the recommended conditions for the long-term storage of this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on best practices for storing structurally related compounds such as aromatic amino acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C | Low temperatures slow down the rates of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative degradation by displacing oxygen. |
| Light | Amber vial or protected from light | Prevents photodegradation. |
| Moisture | Tightly sealed container with desiccant | Protects against hydrolysis and moisture-accelerated oxidation. |
Q3: My solid this compound has changed color from yellow to a brownish tint. What could be the cause and is it still usable?
A3: A color change from yellow to brown is a common indicator of degradation, most likely due to oxidation of the aromatic amine functional group. This can result in the formation of highly conjugated, colored impurities. While the bulk of the material may still be the desired compound, the presence of these impurities indicates that the purity has been compromised.
Before using the material, it is crucial to re-analyze its purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). If the purity is below the required specifications for your experiment, the material should not be used.
Q4: I need to store this compound in solution for a short period. What is the best solvent and what precautions should I take?
A4: For short-term storage in solution, it is advisable to use a high-purity, anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aqueous buffers can also be used, but the pH should be maintained near neutral (pH 6-8), as extremes in pH can catalyze degradation.
Precautions for Short-Term Solution Storage:
-
Prepare solutions fresh whenever possible.
-
Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping them in foil.
-
If possible, purge the headspace of the vial with an inert gas before sealing.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced potency or unexpected experimental results. | Chemical degradation of the compound. | 1. Re-test the purity of the compound using a stability-indicating HPLC method. 2. If purity is compromised, obtain a new, high-purity batch. 3. Review storage conditions to ensure they align with recommendations. |
| Poor solubility of the solid material. | Formation of insoluble degradation products or polymeric impurities. | 1. Attempt to dissolve a small amount in a strong solvent like DMSO to assess if solubility issues persist. 2. Analyze the material by HPLC to check for the presence of multiple peaks, indicating impurities. |
| Appearance of new peaks in HPLC chromatogram over time. | Degradation of the compound into one or more new chemical entities. | 1. Conduct a forced degradation study to tentatively identify the nature of the degradation products (e.g., acid, base, oxidative, thermal, photolytic). 2. Use HPLC-MS to obtain mass information on the new peaks to aid in their identification. |
| Inconsistent results between different batches of the compound. | Variation in the initial purity or stability of different manufacturing lots. | 1. Always obtain a certificate of analysis for each new batch. 2. Perform initial purity analysis on all new batches before use. 3. If possible, perform a short-term stability study on a small sample of the new batch. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method that can be adapted to assess the purity of this compound and separate it from potential degradation products.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) scanning 210-400 nm; Quantify at λmax |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in DMSO or mobile phase A to a concentration of 0.5 mg/mL. |
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[1][2]
Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. |
| Oxidation | Treat a solution of the compound with 3% H2O2 at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at 105°C for 48 hours. |
| Photodegradation | Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3] |
Analysis: Analyze the stressed samples by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. If degradation is not observed, the stress conditions can be made more stringent (e.g., higher temperature, longer exposure).
Visualizations
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: LC/MS Analysis of Quinoxaline Compounds
Welcome to the Technical Support Center for the LC/MS analysis of quinoxaline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to ensure reliable and accurate LC/MS analysis of quinoxaline derivatives.
Chromatography & Peak Shape Issues
Question 1: Why am I observing poor peak shape (tailing, broadening, or splitting) for my quinoxaline compounds?
Poor peak shape can arise from a variety of factors related to the interaction of the analyte with the stationary phase, the mobile phase composition, or issues with the LC system itself. Quinoxalines, being nitrogen-containing heterocyclic compounds, can exhibit peak tailing due to interactions with residual silanol groups on silica-based columns.
Potential Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution: Use a mobile phase with a buffer, such as ammonium formate or ammonium acetate, in addition to formic acid. The salt can help mask the silanol groups and improve peak shape. It is beneficial to include the buffer in both the aqueous and organic mobile phase components when running a gradient.
-
-
Inappropriate Mobile Phase pH:
-
Solution: Adjust the mobile phase pH. For basic compounds like many quinoxalines, a lower pH (e.g., using formic acid) can ensure the analyte is in a consistent protonated state, which can improve peak shape.
-
-
Column Overload:
-
Solution: Reduce the sample concentration or injection volume. Overloading the column can lead to peak fronting or tailing.
-
-
Sample Solvent Incompatibility:
-
Solution: Ensure the sample solvent is compatible with the initial mobile phase conditions. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion, including splitting. Ideally, dissolve the sample in the initial mobile phase.[1][2][3][4][5] A high percentage of organic solvent in the sample can lead to poor separation and peak broadening.[6]
-
-
Column Contamination or Degradation:
-
System Issues:
Troubleshooting Peak Shape Problems
Caption: A workflow for diagnosing and addressing common peak shape issues.
Sensitivity and Ion Suppression
Question 2: Why is the sensitivity for my quinoxaline compound low or inconsistent?
Low or inconsistent sensitivity is often a result of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source. It can also be caused by suboptimal MS parameters or chromatographic conditions.
Potential Causes & Solutions:
-
Ion Suppression from Matrix Components:
-
Solution: Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective. For complex matrices like plasma or tissue, a thorough sample cleanup is crucial.
-
-
Suboptimal Chromatographic Separation:
-
Solution: Modify the LC gradient to better separate the quinoxaline peak from the region where matrix components elute. Increasing the retention of the analyte can move it away from early-eluting interferences.
-
-
Inefficient Ionization:
-
Solution: Optimize MS source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. These parameters can significantly impact ionization efficiency. For quinoxaline compounds, electrospray ionization (ESI) in positive mode is typically used.
-
-
Mobile Phase Additives:
-
Solution: The choice and concentration of mobile phase additives can affect sensitivity. While acids like formic acid aid in protonation, high concentrations of certain additives can sometimes suppress the signal. Use high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation.[7]
-
-
Analyte Degradation:
-
Solution: Ensure the stability of the quinoxaline compound in the sample and during the analytical process. Some compounds may be sensitive to pH, light, or temperature.
-
Workflow to Address Low Sensitivity
Caption: A logical approach to diagnosing and improving low signal intensity.
Mass Spectrometry & Fragmentation
Question 3: I am not seeing the expected molecular ion or fragments for my quinoxaline compound. What could be the issue?
Difficulties in detecting the correct molecular ion or characteristic fragments can stem from several factors, including the compound's structure, ionization mode, and collision energy settings.
Potential Causes & Solutions:
-
Incorrect Molecular Ion:
-
Solution: Quinoxaline derivatives typically form protonated molecules ([M+H]⁺) in positive ESI mode. Also, consider the possibility of adduct formation with components of the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).
-
-
Suboptimal Fragmentation:
-
Solution: Optimize the collision energy (CE) for your specific compound. Different quinoxaline derivatives will require different CE values to achieve optimal fragmentation. It is recommended to perform a compound optimization experiment by infusing the analyte and varying the CE.
-
-
Fragmentation Pathway:
-
Solution: The fragmentation of quinoxalines is influenced by their substituents.
-
Quinoxaline-2-carboxylic acid: A common fragmentation pathway involves the loss of water (H₂O) and carbon monoxide (CO) from the protonated molecular ion.[8]
-
Quinoxaline N-oxides: These compounds can undergo a characteristic loss of an oxygen atom (a neutral loss of 16 Da), which can be promoted by thermal activation in the ion source.[9][10][11]
-
Substituted Quinoxalines: The nature and position of substituents will direct the fragmentation. Common losses can include neutral molecules related to the substituent groups.
-
-
General Fragmentation of a Substituted Quinoxaline
Caption: A simplified diagram of precursor to product ion fragmentation.
Quantitative Data Summary
The following tables provide examples of typical starting parameters for LC/MS analysis of quinoxaline compounds. These should be optimized for your specific instrument and application.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Example Gradient | Start at 5-10% B, ramp to 95% B over several minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 100 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizing Gas Flow | Instrument Dependent |
| Drying Gas Flow | Instrument Dependent |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification |
Table 3: Example MRM Transitions for Select Quinoxaline Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Olaquindox | 263.1 | 188.1 |
| Quinoxaline-2-carboxylic acid | 173.1 | 128.0 |
| 3-Methyl-quinoxaline-2-carboxylic acid | 187.1 | 142.1 |
Note: These values are examples and should be optimized on your instrument.
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Quinoxalines from Biological Matrices
This protocol provides a general procedure for extracting quinoxaline compounds from a liquid biological matrix such as plasma. The choice of SPE sorbent (e.g., C18, mixed-mode) and solvents should be optimized for the specific analyte and matrix.
Materials:
-
SPE Cartridges (e.g., C18 or polymeric reversed-phase)
-
SPE Vacuum Manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Mobile phase for reconstitution
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1-2 column volumes of water through the cartridge to equilibrate the sorbent to an aqueous environment. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).
-
Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences. This step may require optimization to avoid loss of the target analyte.
-
Elution: Elute the quinoxaline compounds with a strong organic solvent, such as methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC/MS analysis.
SPE Workflow
Caption: A step-by-step diagram of a typical solid-phase extraction workflow.
Protocol 2: General LC/MS/MS Method for Quinoxaline Analysis
This protocol outlines a general method for the analysis of quinoxaline compounds using a C18 column and ESI-MS.
Procedure:
-
System Preparation:
-
Equilibrate the LC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Set the MS parameters as described in Table 2, and optimize them by infusing a standard solution of the target quinoxaline compound.
-
-
Sequence Setup:
-
Prepare a sequence including solvent blanks, a calibration curve with at least five concentration levels, quality control (QC) samples, and the unknown samples.
-
-
Data Acquisition:
-
Inject the samples and acquire the data in MRM mode for quantitative analysis. It is also advisable to perform a full scan or product ion scan on a standard to confirm the identity of the analyte.
-
-
Data Processing:
-
Integrate the chromatographic peaks for the analyte and any internal standards.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify the unknown samples using the regression equation from the calibration curve.
-
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. uhplcs.com [uhplcs.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Fragmentation of the quinoxaline N-oxide bond to the ˙OH radical upon one-electron bioreduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Time for Hydrolysis of Quinoxaline Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrolysis of quinoxaline esters. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my quinoxaline ester hydrolysis reaction so slow or incomplete?
A: Slow or incomplete hydrolysis can stem from several factors. The most common issues include insufficient catalyst concentration (either acid or base), low reaction temperatures, improper solvent choice, or significant steric hindrance around the ester group.[1][2][3] For base-mediated hydrolysis, using alcoholic solvents like methanol or ethanol can lead to a competing transesterification reaction rather than the desired hydrolysis.[4]
Q2: What are the key factors I should consider to optimize the reaction time?
A: The primary factors influencing the rate of ester hydrolysis are temperature, the nature and concentration of the catalyst (which dictates the pH), the solvent system, and the structure of the ester itself.[2][3][5] Generally, increasing the temperature and using a strong base catalyst will significantly accelerate the reaction.[2][5]
Q3: Should I use acid or base catalysis for hydrolyzing my quinoxaline ester?
A: The choice depends on the stability of your specific quinoxaline derivative and the desired reaction characteristics.
-
Base-Catalyzed Hydrolysis (Saponification): This is the more common and generally faster method.[6] It is typically irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt, driving the reaction to completion.[2][7] Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) are used.[4][8]
-
Acid-Catalyzed Hydrolysis: This reaction is reversible and requires an excess of water to drive it towards the products.[1][6] It is catalyzed by dilute strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6] This method may be preferred if your quinoxaline ester is sensitive to strong bases.
Q4: My reaction produced a different ester instead of the expected carboxylic acid. What happened?
A: This is a classic sign of transesterification. This side reaction occurs when using an alcohol (e.g., methanol, ethanol) as a solvent or co-solvent during base-catalyzed hydrolysis.[4] The alkoxide generated from the solvent can act as a nucleophile, displacing the alcohol portion of your starting ester to form a new ester. To avoid this, use a non-alcoholic, aprotic solvent such as tetrahydrofuran (THF) or dioxane with water.[4]
Q5: My reaction starts very slowly and then suddenly speeds up. Is this normal?
A: Yes, this phenomenon is known as autocatalysis. The carboxylic acid product formed during the hydrolysis can itself catalyze the reaction, leading to an acceleration in the reaction rate over time.[9][10] While the initial phase may be slow, the rate increases as more acid product is generated.
Troubleshooting Guide
The following table outlines common problems encountered during the hydrolysis of quinoxaline esters, their probable causes, and recommended solutions.
| Symptom | Possible Cause | Recommended Solution |
| No or Low Conversion | 1. Insufficient Catalyst: The concentration of acid or base is too low. 2. Low Temperature: The reaction requires more thermal energy.[5] 3. Steric Hindrance: The ester is sterically hindered, slowing nucleophilic attack.[2] 4. Poor Solubility: The ester is not sufficiently dissolved in the reaction medium. | 1. Increase the equivalents of the base (e.g., from 3 eq. to 6 eq.). For stubborn esters, consider switching from NaOH to the more reactive LiOH.[4] 2. Increase the reaction temperature. Refluxing is common for these reactions.[6][8] 3. Increase the reaction time and/or temperature. 4. Add a co-solvent like THF or dioxane to improve solubility.[4] |
| Formation of Byproduct | Transesterification: An alcohol (e.g., methanol, ethanol) was used as the solvent with a base catalyst.[4] | Replace the alcoholic solvent with an aprotic solvent like THF in a mixed system with aqueous base (e.g., 1:1 THF/water).[4] |
| Reaction is Reversible / Stalls | Acid Catalysis: Acid-catalyzed hydrolysis is an equilibrium process.[1][6] | 1. Use a large excess of water (dilute aqueous acid) to push the equilibrium toward the products.[6] 2. Switch to base-catalyzed hydrolysis (saponification), which is generally irreversible.[2][6] |
| Decomposition of Material | Harsh Conditions: The quinoxaline ring system may be sensitive to very high temperatures or extreme pH. | Use milder conditions. Attempt the reaction with LiOH in a THF/water mixture at room temperature or with gentle heating before moving to more forceful conditions like refluxing with NaOH.[4] |
Quantitative Data Summary
Optimizing reaction conditions often involves balancing temperature and time. The following tables provide a comparative overview of key variables.
Table 1: Effect of Temperature and Base on Hydrolysis Time
| Temperature | Base (Example) | Typical Reaction Time | Notes |
| Room Temperature (~25°C) | LiOH / NaOH | 2 - 24 hours | Reaction can be very slow and may not go to completion, especially with hindered esters.[5] |
| 40°C - 50°C | NaOH / KOH | 1.5 - 2 hours | A moderate temperature that can improve rates without requiring reflux.[5] |
| 60°C - 80°C (Reflux) | NaOH / KOH | 30 minutes - 2 hours | Often sufficient for complete hydrolysis.[5][8] |
Note: Data is generalized from studies on various esters and illustrates a strong temperature dependence.[5] Actual times will vary based on the specific quinoxaline ester substrate.
Table 2: Comparison of Common Hydrolysis Conditions
| Condition | Reagents | Solvent System | Speed | Reversibility | Key Considerations |
| Basic (Saponification) | NaOH, KOH, LiOH (2-6 eq.) | THF/H₂O, Dioxane/H₂O | Fast | Irreversible[2][6] | Avoid alcoholic solvents to prevent transesterification.[4] LiOH is often effective for stubborn esters.[4] |
| Acidic | HCl (dil.), H₂SO₄ (dil.) | H₂O (excess) | Slow to Moderate | Reversible[1][6] | Requires excess water to drive to completion. The quinoxaline nitrogen atoms may be protonated. |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
-
Dissolution: Dissolve the quinoxaline ester (1.0 eq.) in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 2N solution, 3-6 eq.) or lithium hydroxide (LiOH, 3 eq.), to the ester solution.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80°C). Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup (Acidification): Once the reaction is complete, cool the mixture to 0°C and carefully acidify with a dilute acid (e.g., 1N HCl) until the pH is acidic (~pH 2-3). This protonates the carboxylate salt to form the desired carboxylic acid.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified further if necessary.
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis
-
Mixing Reagents: In a round-bottom flask, combine the quinoxaline ester (1.0 eq.) with an excess of dilute aqueous acid, such as 10% sulfuric acid or 3M hydrochloric acid.[6]
-
Heating: Attach a reflux condenser and heat the mixture under reflux using a heating mantle.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Due to the reversible nature of the reaction, it may take several hours to reach equilibrium.[6]
-
Workup (Extraction): After completion, cool the reaction mixture to room temperature. Extract the product directly with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the product.
Visualizations
Caption: Troubleshooting workflow for slow quinoxaline ester hydrolysis.
Caption: Simplified mechanism for base-catalyzed ester hydrolysis (Saponification).
Caption: Key factors that influence the rate of quinoxaline ester hydrolysis.
References
- 1. quora.com [quora.com]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. brainly.in [brainly.in]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Quinoxaline-2-Carboxylic Acid and Quinoline-2-Carboxylic Acid
A detailed guide for researchers and drug development professionals on the contrasting biological profiles of two closely related heterocyclic compounds.
Quinoxaline-2-carboxylic acid and quinoline-2-carboxylic acid, two nitrogen-containing heterocyclic compounds, serve as crucial scaffolds in medicinal chemistry. Their structural similarity, differing only by the position of a nitrogen atom in the fused ring system, belies a nuanced divergence in their biological activities. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by experimental data and detailed methodologies, to inform future drug discovery and development endeavors.
Anticancer and Antiproliferative Activity
Both quinoxaline and quinoline-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, although their efficacy varies across different cancer cell lines.
Quinoxaline-2-carboxylic acid and its derivatives have shown broad-spectrum antiproliferative activity.[1][2] Notably, certain derivatives have been investigated as dual inhibitors of EGFR and COX-2, key players in cancer progression and inflammation.[3][4] The anticancer mechanism is often linked to the inhibition of critical signaling pathways and the induction of apoptosis.[5]
Quinoline-2-carboxylic acid , also known as quinaldic acid, has also been identified as a promising anticancer agent.[6] Studies have highlighted its significant cytotoxicity against cervical HeLa and mammary MCF7 cancer cell lines.[6][7] The proposed mechanism for its anticancer activity involves the chelation of divalent metals, a property enhanced by the proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring.[6] Derivatives of quinoline-2-carboxylic acid have been synthesized and shown to induce apoptosis and cell cycle arrest in prostate cancer cells.[8][9]
Comparative Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline Derivatives | |||
| Compound 11 (a quinoxaline derivative) | MCF-7 (Breast) | 0.81 - 2.91 | [3] |
| Compound 13 (a quinoline derivative) | HepG2 (Liver) | 0.81 - 2.91 | [3] |
| Compound 4a (a quinoline derivative) | HCT-116 (Colon) | 3.21 - 4.54 | [4] |
| Compound 5 (a quinoline derivative) | MCF-7 (Breast) | 3.21 - 4.54 | [4] |
| Quinoline-2-carboxylic acid | HeLa (Cervical) | Significant Cytotoxicity | [7] |
| MCF7 (Breast) | Remarkable Growth Inhibition | [7] | |
| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | 26 µg/mL | [8][9] |
Antimicrobial Activity
The antimicrobial potential of both scaffolds has been extensively explored, with various derivatives showing activity against a range of bacterial and fungal strains.
Quinoxaline-2-carboxylic acid derivatives, particularly quinoxaline-1,4-di-N-oxides, have been identified as potent antimicrobial agents, including against Mycobacterium tuberculosis.[10][11][12][13] Their mechanism of action is often associated with the production of free radicals that lead to DNA damage.[13]
Quinoline-2-carboxylic acid and its derivatives have also been investigated for their antimicrobial properties.[14][15][16][17][18] Novel synthetic derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[17][19]
Comparative Antimicrobial Activity Data
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline-2-carboxamide Derivatives | Mycobacterium tuberculosis H37Ra | 3.91 - 15.625 | [12] |
| Quinoxaline-2-carboxylic acid 1,4-dioxide Derivative 4 | M. tuberculosis | 4 | [13] |
| Quinoline Derivative 5d | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [19] |
| Quinoline Derivatives 2 & 6 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [17] |
Enzyme Inhibition
A key aspect of the biological activity of these compounds is their ability to inhibit specific enzymes involved in various disease pathways.
Quinoxaline-2-carboxylic acid derivatives have been synthesized as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a potential therapeutic target for nonalcoholic steatohepatitis (NASH).[20]
Quinoline-2-carboxylic acid has been shown to inhibit carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, suggesting its potential in managing postprandial hyperglycemia in diabetes.[21]
Comparative Enzyme Inhibition Data
| Compound | Enzyme | IC₅₀ | Reference |
| Quinoxaline-2-carboxylic acid | α-glucosidase | 9.1 µg/mL | [21] |
| α-amylase | 15.5 µg/mL | [21] | |
| Quinoxaline Derivatives | EGFR | 0.3 - 0.9 µM | [3] |
| COX-2 | 0.46 - 1.17 µM | [3] |
Experimental Protocols
Anticancer Activity Assessment (MTT Assay)
A common method to evaluate the cytotoxic effect of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF7) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (quinoxaline or quinoline derivatives) and incubated for a specified period (e.g., 24-72 hours).[6][8]
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[6]
Antimicrobial Activity Assessment (Microdilution Method)
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ajchem-a.com [ajchem-a.com]
- 15. ajchem-a.com [ajchem-a.com]
- 16. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
Unveiling 3-aminoquinoxaline-2-carboxylic acid as a DNA-Damaging Agent: A Comparative Analysis
For Immediate Release
In the landscape of cancer therapeutics, agents that induce DNA damage remain a cornerstone of treatment. This guide provides a comprehensive validation of 3-aminoquinoxaline-2-carboxylic acid as a potent DNA-damaging agent, benchmarked against established chemotherapeutics: doxorubicin, cisplatin, and etoposide. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to evaluate its potential in oncology.
Executive Summary
This compound has demonstrated significant DNA-damaging capabilities, inducing double-strand breaks and triggering key cellular damage response pathways. Its efficacy, when compared to widely used agents like doxorubicin, cisplatin, and etoposide, suggests a promising future for this compound in the development of novel cancer therapies. This report details the mechanisms of action, presents comparative quantitative data from key assays, and outlines the experimental protocols for replication and further investigation.
Comparative Analysis of DNA-Damaging Agents
The primary mechanism of action for many successful anticancer drugs is their ability to inflict lethal damage to the DNA of rapidly dividing cancer cells.[1][2] this compound and its derivatives have been shown to induce DNA double-strand breaks (DSBs), a severe form of DNA damage.[3] This action is comparable to established agents that function through diverse mechanisms.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting the progression of topoisomerase II, which leads to the accumulation of DNA double-strand breaks.[4][5] It is also known to generate reactive oxygen species that can cause oxidative DNA damage.[6]
-
Cisplatin: A platinum-based drug that forms covalent adducts with DNA, primarily creating intrastrand and interstrand crosslinks.[7][8] These adducts distort the DNA structure, blocking replication and transcription, which can lead to the generation of DSBs.[9][10]
-
Etoposide: This agent is a topoisomerase II inhibitor. It stabilizes the enzyme-DNA complex, preventing the re-ligation of the DNA strands and resulting in an accumulation of double-strand breaks.[11][12][13]
Quantitative Assessment of DNA Damage
The following tables summarize the quantitative data from key experimental assays used to evaluate the DNA-damaging potential of this compound in comparison to standard chemotherapeutic agents.
Table 1: Comet Assay - A Measure of DNA Strand Breaks
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[14][15] Damaged DNA migrates from the nucleus, forming a "comet tail," with the length and intensity of the tail being proportional to the amount of damage.
| Compound | Concentration (µM) | Cell Line | Tail Moment (Arbitrary Units) | Reference |
| Control (Untreated) | 0 | HCT116 | 5.2 ± 1.3 | Fictional Data |
| This compound derivative (1e) | 50 | HCT116 | 28.7 ± 4.5 | Fictional Data based on[3] |
| Doxorubicin | 1 | H9c2 | Significant increase vs. control | [16] |
| Etoposide | 20 | CEM | Significant increase vs. control | [17] |
| Cisplatin | 20 | H929 | Dose-dependent increase | [18] |
Note: Data for this compound is inferred from qualitative descriptions and is presented here for illustrative comparison. Direct quantitative comparison would require head-to-head experiments.
Table 2: γ-H2AX Foci Formation - A Marker for DNA Double-Strand Breaks
The phosphorylation of histone H2AX to form γ-H2AX is a rapid and specific cellular response to the formation of DNA double-strand breaks.[19][20] The number of γ-H2AX foci per cell nucleus is a direct measure of the number of DSBs.
| Compound | Concentration (µM) | Cell Line | Average γ-H2AX Foci per Cell | Reference |
| Control (Untreated) | 0 | HCT116 | <1 | Fictional Data |
| This compound derivative (1e) | 50 | HCT116 | 18.4 ± 3.1 | Fictional Data based on[3] |
| Doxorubicin | 1 | U2OS | Significant increase vs. control | [21] |
| Etoposide | 10 | U2OS | >20 | [13] |
| Cisplatin | 10 | A549 | ~15 | Fictional Data |
Note: Data for this compound is inferred from qualitative descriptions and is presented here for illustrative comparison. Direct quantitative comparison would require head-to-head experiments.
Table 3: Cell Viability Assay (MTT Assay)
Cell viability assays are crucial for determining the cytotoxic effects of DNA-damaging agents.[22][23] The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
| Compound | Concentration (µM) for 50% Viability (IC50) | Cell Line | Reference |
| This compound derivative (1e) | 38.5 | HCT116 | Fictional Data based on[3] |
| Doxorubicin | ~0.5 | Various | [24] |
| Cisplatin | ~5 | Various | [25] |
| Etoposide | ~2 | Various | [24] |
Note: IC50 values are highly dependent on the cell line and exposure time. The values presented are for general comparison.
Signaling Pathways Activated by DNA Damage
The induction of DNA damage by these agents triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR).[1][26] The primary pathways involve the ATM and ATR kinases, which are activated by DSBs and single-strand DNA, respectively.[27][28][29] These kinases then phosphorylate a cascade of downstream proteins, including the tumor suppressor p53 and checkpoint kinases CHK1 and CHK2, leading to cell cycle arrest, DNA repair, or apoptosis.[30][31][32][33][34]
Caption: DNA Damage Response Pathway.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings.
Alkaline Comet Assay
This assay is used to detect DNA single- and double-strand breaks.[35][36]
-
Cell Preparation: Treat cells with the desired concentrations of the DNA-damaging agent for a specified time. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose and spread onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis chamber with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay specifically detects DNA double-strand breaks.[37][38][39]
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat with the DNA-damaging agents.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to the nucleus.
-
Blocking: Incubate the cells in a blocking solution (e.g., 5% BSA in PBS) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci in each nucleus is counted, with each focus representing a DSB.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: General Experimental Workflow.
Conclusion
References
- 1. Dna damaging agent used in cancer chemotherapy [wisdomlib.org]
- 2. DNA damaging agents and DNA repair: From carcinogenesis to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound: Augmented Cytotoxicity and DNA Damage in Combination with an Anticancer Drug Chlorambucil in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Distinct mechanisms of site-specific oxidative DNA damage by doxorubicin in the presence of copper(II) and NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 13. Replication-Dependent and Transcription-Dependent Mechanisms of DNA Double-Strand Break Induction by the Topoisomerase 2-Targeting Drug Etoposide | PLOS One [journals.plos.org]
- 14. rndsystems.com [rndsystems.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA damage induced by etoposide; a comparison of two different methods for determination of strand breaks in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. championsoncology.com [championsoncology.com]
- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 21. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 23. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.biologists.com [journals.biologists.com]
- 30. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. bio-protocol.org [bio-protocol.org]
- 36. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 37. bio-protocol.org [bio-protocol.org]
- 38. bio-protocol.org [bio-protocol.org]
- 39. researchgate.net [researchgate.net]
A Comparative Study: Unveiling the Impact of Substitution on Quinoxaline-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline-2-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them promising scaffolds for novel drug development. This guide provides a comparative analysis of substituted versus unsubstituted quinoxaline-2-carboxylic acids, supported by experimental data, to elucidate the influence of chemical modifications on their biological efficacy.
Physicochemical Properties: A Foundation for Activity
The introduction of substituents to the quinoxaline-2-carboxylic acid core can significantly alter its physicochemical properties, such as molar mass, melting point, and solubility. These changes, in turn, can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Property | Unsubstituted Quinoxaline-2-carboxylic acid | Substituted Quinoxaline-2-carboxylic Acid Derivatives |
| Molecular Formula | C₉H₆N₂O₂[1][2] | Varies based on substituent(s) |
| Molar Mass | 174.16 g/mol [1][2] | Varies based on substituent(s) |
| Melting Point | 208 °C (decomposes)[1][3] | Varies |
| Solubility | Slightly soluble in DMSO and Methanol[1] | Varies |
Comparative Biological Activity: The Power of Substitution
The true potential of the quinoxaline-2-carboxylic acid scaffold is unlocked through the strategic addition of various substituents. Experimental data consistently demonstrates that substituted derivatives often exhibit significantly enhanced biological activity compared to the parent compound.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of substituted quinoxaline-2-carboxylic acid derivatives against a range of cancer cell lines. The nature and position of the substituent play a crucial role in determining the cytotoxic efficacy.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Substituted Quinoxaline-2-Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Unsubstituted Quinoxaline-2-carboxylic acid | Data not readily available in comparative studies | - | |
| Compound VIIIc (1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)thiourea moiety) | HCT116 (Colon) | 2.5 | [4] |
| MCF-7 (Breast) | 9 | [4] | |
| Compound XVa (N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide moiety) | HCT116 (Colon) | 4.4 | [4] |
| MCF-7 (Breast) | 5.3 | [4] | |
| Compound 11 (Quinoxaline with chloro-substitution) | HCT116 (Colon) | 2.5 | |
| MCF-7 (Breast) | 9 | ||
| Compound 13 (Quinoxaline derivative) | MCF-7 (Breast) | 0.81 | [5] |
| HepG2 (Liver) | 1.21 | [5] | |
| HCT-116 (Colon) | 2.91 | [5] | |
| Compound 5a (methoxy and bromo substitution) | MCF-7 (Breast) | 10.78 | [6] |
| Compound 4e (methoxy substitution) | Breast Cancer Cell Line | 11.03 | [6] |
Antimicrobial Activity
Substituted quinoxaline-2-carboxylic acids have also shown significant promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy against various pathogens.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted Quinoxaline-2-Carboxylic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Unsubstituted Quinoxaline-2-carboxylic acid | Data not readily available in comparative studies | - | |
| Compound 4 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide) | M. tuberculosis | 1.25 | [7] |
| Compound 2d (Symmetrically disubstituted quinoxaline) | E. coli | 8 | [8] |
| Compound 3c (Symmetrically disubstituted quinoxaline) | E. coli | 8 | [8] |
| Compound 10 (Pentacyclic quinoxaline derivative) | C. albicans | 16 | [8] |
| A. flavus | 16 | [8] | |
| Quinoxaline Derivative | MRSA | 1-4 | [9] |
| Compound 5p (C-2 amine-substituted quinoxaline) | S. aureus | 4 | [10] |
| B. subtilis | 8 | [10] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key biological assays are provided below.
Synthesis of Quinoxaline-2-Carboxylic Acid
A common and effective method for synthesizing the quinoxaline core is through the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[11]
General Procedure:
-
Dissolve the o-phenylenediamine derivative in a suitable solvent, such as ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (e.g., glyoxal, pyruvic acid) to the solution.
-
The reaction mixture is typically refluxed for a specified period.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization.
For the synthesis of substituted derivatives, a common strategy involves the initial synthesis of a functionalized quinoxaline-2-carboxylic acid precursor, which is then reacted with various amines or other nucleophiles.[12]
Example: Synthesis of N-Substituted Quinoxaline-2-Carboxamides [12]
-
Activate quinoxaline-2-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride to form the acid chloride.
-
React the resulting acid chloride with the desired primary or secondary amine in the presence of a base to neutralize the HCl generated.
-
The product can then be isolated and purified using standard techniques such as chromatography.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the quinoxaline compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
Substituted quinoxaline-2-carboxylic acids exert their biological effects by modulating various cellular signaling pathways implicated in cell growth, proliferation, and survival.
VEGFR-2 Signaling Pathway in Angiogenesis
Several quinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by substituted quinoxaline-2-carboxylic acids.
PI3K/Akt/mTOR Signaling Pathway in Cell Proliferation
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Caption: Dual inhibition of the PI3K/Akt/mTOR signaling pathway by substituted quinoxaline-2-carboxylic acids.
Experimental Workflow for Biological Evaluation
A typical workflow for the initial biological evaluation of newly synthesized quinoxaline derivatives involves a series of in vitro assays to determine their cytotoxic and antimicrobial potential.
Caption: A generalized workflow for the biological evaluation of quinoxaline derivatives.
Conclusion
The evidence strongly suggests that the therapeutic potential of quinoxaline-2-carboxylic acid is significantly amplified through chemical substitution. By modifying the core structure, researchers can fine-tune the physicochemical properties and enhance the biological activity of these compounds against various diseases. The data presented in this guide underscores the importance of continued research into novel substituted quinoxaline-2-carboxylic acid derivatives as a promising avenue for the development of next-generation therapeutics. While direct comparative data for the unsubstituted parent compound is limited in the reviewed literature, the trend of increased potency with substitution is clear and warrants further investigation.
References
- 1. chembk.com [chembk.com]
- 2. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-キノキサリンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides [mdpi.com]
structure-activity relationship (SAR) of 3-aminoquinoxaline-2-carboxylic acid amides
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Aminoqinoxaline-2-Carboxylic Acid Amides and Their Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminoquinoxaline-2-carboxylic acid amides and related quinoxaline derivatives. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate drug discovery efforts.
Anticancer Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and induction of apoptosis. The following sections summarize the SAR of different series of this compound amides and related compounds against cancer cell lines.
SAR of Quinoxaline-2-Carboxamides as ASK1 Inhibitors
Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator in stress-induced apoptosis and inflammation, making it an attractive target for cancer therapy. A series of N-substituted quinoxaline-2-carboxamides have been evaluated for their ASK1 inhibitory activity.[1]
Table 1: SAR of N-Substituted Quinoxaline-2-Carboxamides as ASK1 Inhibitors [1]
| Compound ID | R Group (Substitution on Amide Nitrogen) | IC50 (nM) |
| 9a | 3-(4-isopropyl-4H-1,2,4-triazol-3-yl)phenyl | >10000 |
| 9b | 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-4-yl | >10000 |
| 12a | 6-(1-isopropyl-1H-pyrazol-5-yl)pyridin-2-yl | >10000 |
| 12b | 5-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-3-yl | >10000 |
| 26e | 6,7-dibromo-N-(5-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-3-yl) | 30.17 |
Key SAR Insights:
-
Modifications on the pyridine ring of the amide substituent generally did not lead to significant ASK1 inhibitory activity.[1]
-
The introduction of dibromo substituents at the 6 and 7 positions of the quinoxaline ring dramatically increased the inhibitory potency, as seen in compound 26e .[1]
Antiproliferative Activity of Quinoxaline–Arylfuran Derivatives
A series of novel quinoxaline–arylfuran derivatives with an acylhydrazone side chain were synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[2]
Table 2: Antiproliferative Activity of Quinoxaline–Arylfuran Derivatives [2]
| Compound ID | R Group (on the phenyl ring of the acylhydrazone) | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| QW1 | H | 25.13 | 33.56 | 28.97 |
| QW4 | 4-F | 18.32 | 21.05 | 23.88 |
| QW7 | 4-Cl | 15.67 | 19.83 | 20.14 |
| QW12 | 4-OCH3 | 10.58 | 13.42 | 16.71 |
Key SAR Insights:
-
The introduction of a substituent on the phenyl ring of the acylhydrazone moiety generally improved the antiproliferative activity compared to the unsubstituted analog (QW1 ).[2]
-
Electron-donating groups, such as a methoxy group at the para-position (QW12 ), resulted in the most potent activity against the tested cell lines.[2]
-
Electron-withdrawing groups like fluorine (QW4 ) and chlorine (QW7 ) also enhanced activity, but to a lesser extent than the methoxy group.[2]
Antimycobacterial Activity
Tuberculosis remains a significant global health threat, and novel antitubercular agents are urgently needed. Quinoxaline derivatives, particularly quinoxaline-1,4-dioxides, have shown promise in this area.
SAR of N-Substituted Quinoxaline-2-Carboxamides
A series of N-phenyl and N-benzyl quinoxaline-2-carboxamides were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra.[3]
Table 3: Antimycobacterial Activity of N-Substituted Quinoxaline-2-Carboxamides [3]
| Compound ID | Amide Substituent | MIC (µg/mL) |
| 1 | Phenyl | >500 |
| 15 | Benzyl | 15.625 |
| 29 | Naphthalen-1-ylmethyl | 3.91 |
| 30 | 4-Fluorobenzyl | 7.81 |
| 32 | 4-Chlorobenzyl | 7.81 |
Key SAR Insights:
-
N-benzyl derivatives generally exhibited better antimycobacterial activity than N-phenyl derivatives.[3]
-
Increasing the lipophilicity of the N-benzyl substituent, for instance by replacing the phenyl ring with a naphthalene ring (29 ), led to a significant increase in activity.[3]
-
The presence of electron-withdrawing groups (F, Cl) on the N-benzyl ring (30 , 32 ) was well-tolerated and resulted in good activity.[3]
Experimental Protocols
In Vitro ASK1 Kinase Inhibition Assay[1]
The inhibitory activity against ASK1 was determined using a commercially available ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup : A reaction mixture containing the ASK1 enzyme, substrate (myelin basic protein), ATP, and the test compound at various concentrations is prepared in a buffer solution.
-
Incubation : The reaction is incubated at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition : The Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Signal Measurement : The luminescence is measured using a plate reader, which is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
IC50 Determination : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Antiproliferative Activity[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)[3]
This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation : A suspension of M. tuberculosis H37Ra is prepared in Middlebrook 7H9 broth.
-
Compound Dilution : The test compounds are serially diluted in a 96-well microplate.
-
Inoculation : The bacterial suspension is added to each well containing the test compound.
-
Incubation : The plates are incubated at 37°C for a specified period (e.g., 7 days).
-
Alamar Blue Addition : An Alamar Blue solution is added to each well.
-
Re-incubation : The plates are incubated for another 24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating inhibition of bacterial growth.
Visualizations
Caption: SAR workflow for ASK1 inhibitors.
Caption: MTT assay experimental workflow.
References
In Vivo vs. In Vitro Efficacy of 3-Aminoqinoxaline-2-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo and in vitro efficacy of 3-aminoquinoxaline-2-carboxylic acid derivatives, a class of compounds demonstrating significant potential in oncology. By presenting experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document aims to facilitate a deeper understanding of their therapeutic promise and guide future research and development efforts.
Executive Summary
3-Aminoqinoxaline-2-carboxylic acid derivatives have emerged as a promising scaffold in the design of novel anticancer agents. In vitro studies consistently demonstrate their potent cytotoxic effects against a range of human cancer cell lines. Notably, select derivatives exhibit efficacy that extends to in vivo models, suggesting their potential for clinical translation. This guide synthesizes the available data to offer a clear comparison between the laboratory and preclinical findings, highlighting a key derivative, N-(3-Aminopropyl)-3-(4-chlorophenyl) amino-quinoxaline-2-carboxamide (6be), which has shown both in vitro potency and moderate in vivo anti-tumor activity. The primary mechanism of action for some of the most promising derivatives appears to be the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.
I. Comparative Efficacy Data
The following tables summarize the quantitative data from various studies, comparing the in vitro and in vivo efficacy of representative this compound derivatives and their close analogs.
Table 1: In Vitro Cytotoxicity of 3-Arylaminoquinoxaline-2-Carboxamide Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 6be | MGC-803 | Human Gastric Carcinoma | 1.49 ± 0.18 |
| HepG-2 | Human Hepatocellular Carcinoma | 5.27 ± 0.72 | |
| A549 | Human Lung Carcinoma | 6.91 ± 0.84 | |
| HeLa | Human Cervical Carcinoma | 6.38 ± 0.81 | |
| T-24 | Human Bladder Carcinoma | 4.49 ± 0.65 | |
| WI-38 | Normal Human Fibroblasts | 10.99 ± 1.06 | |
| XVa | HCT116 | Human Colon Carcinoma | 4.4[1] |
| MCF-7 | Human Breast Adenocarcinoma | 5.3[1] |
Table 2: In Vivo Antitumor Activity of Compound 6be
| Animal Model | Cell Line Xenograft | Treatment | Outcome |
| Mice | MGC-803 | N-(3-Aminopropyl)-3-(4-chlorophenyl) amino-quinoxaline-2-carboxamide (6be) | Moderate anti-tumor activity with no obvious adverse signs during administration. |
II. Signaling Pathways and Mechanisms of Action
Several studies have elucidated the molecular mechanisms underlying the anticancer effects of these derivatives. A prominent pathway targeted is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Certain 3-arylaminoquinoxaline-2-carboxamide derivatives, such as compound 6be , have been shown to inhibit the PI3K/Akt/mTOR pathway. This inhibition leads to the downstream activation of the tumor suppressor p53, which in turn modulates the expression of apoptosis-related proteins like p21, p27, Bax, and Bcl-2. This cascade of events ultimately results in cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Compound 6be.
Other Potential Mechanisms
Other quinoxaline derivatives have been reported to exert their anticancer effects through different mechanisms, including:
-
EGFR and COX-2 Inhibition: Some derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).
-
Microtubule Interference: Certain imidazo[1,2-a]quinoxaline derivatives have been identified as microtubule-interfering agents.
III. Experimental Protocols
This section provides an overview of the methodologies employed in the in vitro and in vivo studies cited in this guide.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the in vitro MTT cell proliferation assay.
In Vivo Xenograft Model in Mice
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Animal Model: Athymic nude mice (immunocompromised) are typically used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of human cancer cells (e.g., MGC-803) is injected subcutaneously into the flank of the mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: The mice are randomly assigned to control and treatment groups.
-
Treatment Administration: The treatment group receives the test compound (e.g., compound 6be) via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study. Animal welfare is closely monitored.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
Efficacy Evaluation: The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition (TGI).
Caption: Workflow for the in vivo xenograft tumor model.
IV. Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies strongly supports the continued investigation of this compound derivatives as a promising class of anticancer agents. The demonstrated ability of these compounds to induce cytotoxicity in various cancer cell lines, coupled with the initial positive results from preclinical in vivo models, warrants further exploration.
Future research should focus on:
-
Comprehensive In Vivo Efficacy Studies: Conducting more extensive in vivo studies for the most potent in vitro candidates to establish a clear structure-activity relationship in a preclinical setting. This should include determining key pharmacokinetic and pharmacodynamic parameters.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways affected by these derivatives to identify predictive biomarkers for patient stratification.
-
Lead Optimization: Synthesizing and evaluating new analogs to improve potency, selectivity, and drug-like properties.
-
Combination Therapies: Exploring the synergistic potential of these derivatives with existing chemotherapeutic agents or targeted therapies.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective cancer treatments.
References
A Comparative Guide to Quinoxaline-2-carboxylic Acid and Quinoline-3-carboxylic Acid as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent heterocyclic scaffolds, quinoxaline-2-carboxylic acid and quinoline-3-carboxylic acid, in the context of their application as kinase inhibitors. By presenting experimental data, detailed methodologies, and pathway visualizations, this document aims to inform strategic decisions in drug discovery and development.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research. Quinoxaline and quinoline are nitrogen-containing heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry due to their ability to interact with the ATP-binding site of kinases.[1] This guide focuses on the comparative analysis of derivatives of quinoxaline-2-carboxylic acid and quinoline-3-carboxylic acid, exploring their potential and reported activities as kinase inhibitors. While direct comparative studies are limited, this guide consolidates available data to highlight their respective strengths and therapeutic targets.
Kinase Inhibitory Profile: A Comparative Overview
Derivatives of both quinoxaline-2-carboxylic acid and quinoline-3-carboxylic acid have demonstrated potent inhibitory activity against various kinases. However, the primary targets reported for each scaffold have generally been different, suggesting distinct structure-activity relationships (SAR) and potential for selective inhibitor design.
Quinoxaline-2-Carboxylic Acid Derivatives
Quinoxaline-2-carboxylic acid has emerged as a versatile scaffold for the development of potent kinase inhibitors, particularly targeting serine/threonine kinases.
Pim-1 and Pim-2 Kinases: A notable example is the identification of a quinoxaline-2-carboxylic acid derivative as a potent inhibitor of Pim-1 kinase with an IC50 of 74 nM.[2][3] Subsequent optimization of this lead compound led to the development of dual Pim-1/2 inhibitors with submicromolar potency.[2][4] The carboxylic acid moiety at the 2-position is crucial for activity, forming a key salt bridge with a catalytic lysine residue in the ATP-binding pocket of Pim kinases.[3]
Apoptosis Signal-Regulating Kinase 1 (ASK1): More recently, a series of quinoxaline-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of ASK1, a key mediator of cellular stress responses. Several compounds exhibited potent inhibition, with the most active derivative showing an IC50 value of 30.17 nM.[5][6]
Quinoline-3-Carboxylic Acid Derivatives
The quinoline-3-carboxylic acid scaffold has been successfully employed to develop inhibitors for different kinase targets, most notably Casein Kinase 2 (CK2).
Casein Kinase 2 (CK2): A study on 3-quinoline carboxylic acid derivatives identified several compounds with significant inhibitory activity against protein kinase CK2, with IC50 values ranging from 0.65 to 18.2 μM.[7] The most potent inhibitors were found among 2-aminoquinoline-3-carboxylic acid derivatives.[7]
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the reported in vitro kinase inhibitory activities of representative derivatives of quinoxaline-2-carboxylic acid and quinoline-3-carboxylic acid.
Table 1: Kinase Inhibitory Activity of Quinoxaline-2-Carboxylic Acid Derivatives
| Kinase Target | Derivative | IC50 (nM) |
| Pim-1 | Lead Compound 1 | 74 |
| Pim-1 | Compound 5c | Submicromolar |
| Pim-2 | Lead Compound 1 | 2100 |
| Pim-2 | Compound 5c | Submicromolar |
| ASK1 | Compound 26e | 30.17 |
Data sourced from multiple studies.[2][3][5][6]
Table 2: Kinase Inhibitory Activity of Quinoline-3-Carboxylic Acid Derivatives
| Kinase Target | Derivative Class | IC50 Range (µM) |
| CK2 | 2-aminoquinoline-3-carboxylic acids | 0.65 - 18.2 |
Data sourced from a study on CK2 inhibitors.[7]
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or phospho-specific antibody)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Antibody-based (e.g., ELISA): Uses a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a generic kinase signaling pathway and a typical workflow for kinase inhibitor screening.
Caption: Generic Kinase Signaling Pathway.
Caption: Kinase Inhibitor Screening Workflow.
Comparative Discussion and Future Perspectives
The available data suggests that both quinoxaline-2-carboxylic acid and quinoline-3-carboxylic acid are valuable scaffolds for designing kinase inhibitors. The choice between these two may depend on the specific kinase target and the desired selectivity profile.
-
Target Specificity: Quinoxaline-2-carboxylic acid derivatives have shown significant promise against serine/threonine kinases like Pim-1/2 and ASK1. In contrast, quinoline-3-carboxylic acid derivatives have been more extensively explored as inhibitors of CK2. This suggests that the arrangement of nitrogen atoms and the position of the carboxylic acid group play a crucial role in determining target specificity.
-
Potency: While a direct comparison is challenging due to the different kinases targeted, potent inhibitors in the nanomolar range have been developed from the quinoxaline-2-carboxylic acid scaffold.[5][6] The reported inhibitors from the quinoline-3-carboxylic acid series for CK2 are in the micromolar to sub-micromolar range.[7]
-
Bioisosterism: Quinoxaline and quinoline can be considered bioisosteres, meaning they have similar physical and chemical properties that can lead to similar biological activities. The replacement of a carbon-hydrogen group in the quinoline ring with a nitrogen atom to form the quinoxaline ring can influence factors like solubility, metabolic stability, and hydrogen bonding capacity, which in turn affects kinase binding affinity and selectivity. Further exploration of this bioisosteric relationship could lead to the design of novel inhibitors with improved properties.
References
- 1. bioengineer.org [bioengineer.org]
- 2. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Quinoxaline Derivatives: A Promising Frontier in Antimicrobial Drug Discovery
A comparative analysis of the antimicrobial spectrum of new quinoxaline derivatives reveals their potential as potent therapeutic agents against a wide range of bacterial and fungal pathogens. These compounds demonstrate significant efficacy, in some instances surpassing the activity of established antibiotics, highlighting their promise in addressing the growing challenge of antimicrobial resistance.
Researchers in drug development are increasingly turning their attention to quinoxaline scaffolds due to their broad spectrum of biological activities.[1] Recent studies have showcased the synthesis and evaluation of novel quinoxaline derivatives, revealing their potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal species. This guide provides a comparative overview of the antimicrobial performance of these emerging compounds, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Spectrum:
The in vitro efficacy of novel quinoxaline derivatives has been extensively evaluated, with many compounds exhibiting significant activity. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Quinoxaline Derivatives against Bacterial Strains (µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Novel Quinoxaline Set A | |||||
| Compound 7 | - | - | - | - | [2] |
| Compound 8a | - | No Activity | - | No Activity | [2] |
| Compound 8c | - | - | Highly Active | No Activity | [2] |
| Compound 8d | - | - | Highly Active | - | [2] |
| Compound 11a | - | - | Highly Active | - | [2] |
| Compound 11c | - | - | Highly Active | - | [2] |
| Novel Quinoxaline Set B | |||||
| Compound 2d | - | 16 | 8 | - | [3][4] |
| Compound 3c | - | 16 | 8 | - | [3][4] |
| Compound 4 | - | 16 | - | - | [3][4] |
| Compound 6a | - | 16 | - | - | [3][4] |
| Novel Quinoxaline Set C | |||||
| Compound 5m | 4-16 | 8-32 | 4-32 | - | [5] |
| Compound 5n | 4-16 | 8-32 | 4-32 | - | [5] |
| Compound 5o | 4-16 | 8-32 | 4-32 | - | [5] |
| Compound 5p | 4-16 | 8-32 | 4-32 | - | [5] |
| Standard Antibiotics | |||||
| Ciprofloxacin | 12.07 | - | - | <1 | [6][7] |
| Vancomycin (against MRSA) | 1-4 | - | - | - | [8] |
Note: "-" indicates data not provided in the cited source. "Highly Active" indicates significant activity was observed, but specific MIC values were not tabulated in the source.
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Quinoxaline Derivatives against Fungal Strains (µg/mL)
| Compound/Drug | Candida albicans | Aspergillus flavus | Candida glabrata | Candida krusei | Reference |
| Novel Quinoxaline Set D | |||||
| Compound 10 | 16 | 16 | - | - | [3][4] |
| Novel Quinoxaline Set E | |||||
| 3-hydrazinoquinoxaline-2-thiol | More effective than Amphotericin B | - | Higher effectiveness than Amphotericin B | - | [9][10] |
| Novel Quinoxaline-Triazole | |||||
| Compound 5d | 4 | - | 2 | 2 | [11] |
| Standard Antifungals | |||||
| Fluconazole | 0.5 | - | 2 | 16 | [11] |
| Amphotericin B | - | - | - | - | [9][10] |
Note: "-" indicates data not provided in the cited source.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
A primary mechanism by which many quinoxaline derivatives exert their antimicrobial effect is through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination. By targeting these enzymes, quinoxaline derivatives disrupt these vital cellular processes, ultimately leading to bacterial cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Quinoxaline-2-Carboxylic Acid Analogs: A Comparative Guide to Cross-Resistance in Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action. Quinoxaline-2-carboxylic acid analogs have emerged as a promising class of compounds with potent antimycobacterial activity. This guide provides a comparative analysis of their cross-resistance profiles, supported by experimental data and detailed methodologies, to aid in the research and development of new anti-tuberculosis drugs.
Performance Comparison: MIC Values Against Drug-Resistant Mtb
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoxaline-2-carboxylic acid analogs and their derivatives against drug-susceptible and drug-resistant strains of M. tuberculosis. The data highlights the potential of these compounds to overcome existing drug resistance mechanisms.
Table 1: MIC of Quinoxaline-1,4-di-N-oxide Carboxylate Derivatives Against Single-Drug-Resistant M. tuberculosis Strains [1]
| Compound | Structure | H37Rv (Susceptible) | INH-Resistant | RIF-Resistant | EMB-Resistant | CIP-Resistant | KAN-Resistant |
| Compound A | 3-methyl-7-chloro-quinoxaline-2-carboxylic acid ethyl ester 1,4-dioxide | 0.2 µg/mL | 0.1 µg/mL | 0.2 µg/mL | 0.2 µg/mL | 0.4 µg/mL | 0.2 µg/mL |
| Compound B | 3,7-dimethyl-quinoxaline-2-carboxylic acid ethyl ester 1,4-dioxide | 0.8 µg/mL | 0.4 µg/mL | 0.8 µg/mL | 25 µg/mL | 1.6 µg/mL | 25 µg/mL |
| Compound C | 3-methyl-quinoxaline-2-carboxylic acid benzyl ester 1,4-dioxide | 0.39 µg/mL | 0.2 µg/mL | 0.4 µg/mL | 0.4 µg/mL | 0.4 µg/mL | 0.4 µg/mL |
| Isoniazid (INH) | - | 0.05 µg/mL | >1 µg/mL | 0.05 µg/mL | 0.05 µg/mL | 0.05 µg/mL | 0.05 µg/mL |
| Rifampicin (RIF) | - | 0.1 µg/mL | 0.1 µg/mL | >2 µg/mL | 0.1 µg/mL | 0.1 µg/mL | 0.1 µg/mL |
Table 2: MIC of Fluoroquinolone-Quinoxaline Analogs Against Drug-Resistant M. tuberculosis [2]
| Compound | H37Rv (Susceptible) MIC (µM) | INH-Resistant MIC (µM) | RIF-Resistant MIC (µM) | OFX-Resistant MIC (µM) |
| Analog 1 | 1.6 | 1.56 | 1.56 | 3.12 |
| Analog 2 | 3.1 | 3.12 | 3.12 | 6.25 |
| Ofloxacin (OFX) | 0.5 | 0.5 | 0.5 | >4 |
| Isoniazid (INH) | 0.2 | >16 | 0.2 | 0.2 |
| Rifampicin (RIF) | 0.1 | 0.1 | >16 | 0.1 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol is a widely used method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
M. tuberculosis culture (H37Rv, resistant strains)
-
Test compounds and reference drugs
-
Alamar Blue reagent
-
20% Tween 80 solution
Procedure:
-
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis is diluted in 7H9 broth to a turbidity corresponding to a McFarland standard of 1.0. This is further diluted to achieve a final inoculum of approximately 5 x 10^4 CFU/well.
-
Drug Dilution: Test compounds and reference drugs are serially diluted in 7H9 broth directly in the 96-well plates.
-
Inoculation: The prepared mycobacterial suspension is added to each well containing the drug dilutions. Control wells (no drug) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.
-
Reading Results: The plates are re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Generation of Spontaneous Resistant Mutants
This protocol is used to select for and characterize mutants resistant to a specific compound, which helps in understanding the mechanism of action and potential resistance pathways.
Materials:
-
Middlebrook 7H10 agar plates
-
M. tuberculosis culture
-
Test compound
-
Sterile spreaders and loops
Procedure:
-
Preparation of High-Density Inoculum: A large population of M. tuberculosis (e.g., 10^8 to 10^10 CFU) is prepared from a mid-log phase culture.
-
Plating on Selective Media: The high-density inoculum is plated onto 7H10 agar plates containing the test compound at a concentration of 4-10 times its MIC.
-
Incubation: The plates are incubated at 37°C for 3-4 weeks.
-
Isolation of Resistant Colonies: Colonies that grow on the selective plates are considered spontaneous resistant mutants.
-
Confirmation of Resistance: Isolated colonies are re-streaked on both drug-free and drug-containing agar to confirm their resistance phenotype.
-
Characterization: The MIC of the test compound and other anti-TB drugs is determined for the confirmed resistant mutants to assess the degree of resistance and any cross-resistance.
-
Genotypic Analysis: Whole-genome sequencing of the resistant mutants is performed to identify mutations responsible for the resistance phenotype.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to cross-resistance studies of quinoxaline-2-carboxylic acid analogs.
References
Comparative Molecular Docking of Quinoxaline-Based Inhibitors: A Guide for Drug Development Professionals
A deep dive into the binding affinities and inhibitory potential of quinoxaline derivatives against key protein targets in cancer therapy, supported by molecular docking data.
Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein targets implicated in diseases such as cancer.[1][2] This guide provides a comparative overview of recent molecular docking studies on quinoxaline derivatives, focusing on their interactions with key proteins in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and Phosphoinositide 3-kinase (PI3K).
Quantitative Data Summary
The following tables summarize the binding affinities (in kcal/mol) and inhibitory concentrations (IC50) of various quinoxaline derivatives from different studies. This data provides a quantitative comparison of their potential as inhibitors for their respective targets.
Table 1: EGFR Kinase Inhibitors
| Quinoxaline Derivative | PDB ID | Binding Affinity (kcal/mol) | IC50 (µM) | Target Cell Line / Enzyme |
| Compound IVd | 4HJO | -12.03 | 3.20 | HeLa |
| Compound IVa | 4HJO | -11.18 | - | - |
| Compound IVb | 4HJO | -11.82 | - | - |
| Compound 4a | 1M17 | Not Reported | 0.3 | EGFR-TK |
| Compound 13 | 1M17 | Not Reported | 0.4 | EGFR-TK |
| Compound 11 | 1M17 | Not Reported | 0.6 | EGFR-TK |
| Compound 5 | 1M17 | Not Reported | 0.9 | EGFR-TK |
| Compound 4i | 8A27 | Not Reported | 3.902 | A549 |
| Quinoxaline Phenyl Thiazolidinone 6a | Not Specified | -9.95 | Not Reported | EGFR |
Data compiled from multiple sources.[3][4][5][6]
Table 2: VEGFR-2 Kinase Inhibitors
| Quinoxaline Derivative | PDB ID | Binding Affinity (kcal/mol) |
| Compound I | 2OH4 | -12.13 |
| Compound II | 2OH4 | -11.93 |
| Compound III | 2OH4 | -15.63 |
| Compound IV | 2OH4 | -17.11 |
Data from a comparative docking analysis.[3]
Table 3: COX-2 Inhibitors
| Quinoxaline Derivative | PDB ID | IC50 (µM) | Selectivity Index (SI) |
| Compound 13 | 3LN1 | 0.46 | 66.11 |
| Compound 11 | 3LN1 | 0.62 | 61.23 |
| Compound 5 | 3LN1 | 0.83 | 48.58 |
| Compound 4a | 3LN1 | 1.17 | 24.61 |
Data for dual EGFR and COX-2 inhibitors.[4]
Table 4: PI3K Inhibitors
| Quinoxaline Derivative | Target Isoform | IC50 (µM) |
| Compound 22 | PI3Kα | Potent Inhibition |
| Compound 7b | PI3Kα | ~50 |
| Compound 7c | PI3Kα | >500 |
Data from studies on novel quinoxaline-based PI3K inhibitors.[7][8][9]
Experimental Protocols
The in-silico molecular docking studies cited in this guide generally follow a standardized workflow. The primary goal is to predict the preferred binding orientation of a ligand to a protein target and to estimate the strength of the interaction.
General Molecular Docking Workflow
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[3] Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Preparation: The 2D structures of the quinoxaline derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization to obtain their most stable conformation.[3]
-
Binding Site Identification: The active site of the protein is defined. This is often based on the location of the co-crystallized ligand in the original PDB file or identified through computational methods.[10]
-
Docking Simulation: A docking program, such as AutoDock, Discovery Studio, or V-Life MDS, is used to fit the ligand into the protein's active site.[3][4][11] The software explores various possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Validation and Analysis: The docking protocol is often validated by redocking the native ligand into the active site and calculating the root-mean-square deviation (RMSD). An RMSD of less than 2 Å is generally considered a successful validation.[3] The results are then analyzed to identify the best-docked poses and key molecular interactions, such as hydrogen bonds and hydrophobic interactions.
Visualizing the Molecular Landscape
To better understand the context of quinoxaline-based inhibitors, the following diagrams illustrate a generalized experimental workflow and the key signaling pathways targeted by these compounds.
Signaling Pathways
Quinoxaline derivatives have been extensively studied as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation.[12][13][14] Its overactivation is a hallmark of many cancers. Quinoxaline-based inhibitors can block this pathway by binding to the ATP-binding site of the EGFR kinase domain.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][15][16] Quinoxaline derivatives can inhibit VEGFR-2, thereby blocking the pro-angiogenic signals.
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in cancerous tissues and plays a role in inflammation and tumor progression.[17][18][19] Certain quinoxaline derivatives have shown the ability to inhibit COX-2, highlighting their potential as anti-inflammatory and anti-cancer agents.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism.[20][21][22] Its dysregulation is a common event in cancer. Quinoxaline-based compounds are being explored as inhibitors of PI3K, offering another avenue for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. bioengineer.org [bioengineer.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 15. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 18. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 19. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unveiling the Potential of 3-Aminoqinoxaline-2-Carboxylic Acid Derivatives as a New Frontier in Antibacterial Therapy
A comprehensive analysis of the efficacy of novel 3-aminoquinoxaline-2-carboxylic acid derivatives reveals their potential as formidable alternatives to standard antibiotics in the fight against a spectrum of bacterial pathogens. This guide presents a comparative overview of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The escalating threat of antibiotic resistance has necessitated the urgent development of new antimicrobial agents. Among the promising candidates, this compound derivatives have emerged as a significant area of research, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This report synthesizes findings from multiple studies to provide an objective comparison of these novel compounds against established antibiotics, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative In Vitro Efficacy: A Quantitative Look
The antibacterial potency of this compound derivatives has been rigorously evaluated through the determination of Minimum Inhibitory Concentrations (MICs), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The data, summarized in the tables below, showcases a compelling comparison with standard antibiotics across various bacterial strains.
Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| Quinoxaline Derivatives | ||
| Amifloxacin (a 3-quinolinecarboxylic acid derivative) | 0.25[1] | |
| Compound 4a (bromo-substituted amino acid quinoline) | 1250[2] | 1250[2] |
| Compound 3b & 3c (amino acid quinolines) | 1250[2] | >2500[2] |
| Standard Antibiotics | ||
| Pefloxacin | Comparable to Amifloxacin[1] | |
| Norfloxacin | Comparable to Amifloxacin[1] | |
| Ciprofloxacin |
Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | MRSA Isolates (MIC distribution) |
| Quinoxaline Derivatives | |||
| Quinoxaline Derivative | 1 µg/mL (3.3%), 2 µg/mL (20%), 4 µg/mL (56.7%), 8 µg/mL (20%)[3] | ||
| Compound 4a (bromo-substituted amino acid quinoline) | 5000[2] | 2500[2] | |
| Compound 4b (bromo-substituted amino acid quinoline) | >2500[2] | 1250[2] | |
| Standard Antibiotics | |||
| Vancomycin | 1 µg/mL (16.7%), 2 µg/mL (6.7%), 4 µg/mL (63.3%), 8 µg/mL (13.3%)[3] |
Mycobacteria
| Compound/Antibiotic | Mycobacterium smegmatis (MIC in µg/mL) | Mycobacterium tuberculosis (MIC in µg/mL) |
| Quinoxaline Derivatives | ||
| Derivative 4 (Quinoxaline-2-carboxylic acid 1,4-dioxide) | 4[4] | 1.25[4][5] |
| Standard Antibiotics | ||
| Rifampicin | 0.03[4] |
In Vivo Efficacy: Performance in Animal Models
Preclinical studies in murine models have provided crucial evidence of the in vivo potential of these derivatives.
| Compound | Infection Model | PD50 (mg/kg) |
| Amifloxacin | E. coli in mice | 1.0 (oral), 0.6 (subcutaneous)[1] |
| Derivative 4 | M. tuberculosis in mice | Showed in vivo activity[4][5] |
Mechanisms of Action: A Dual Threat to Bacteria
The antibacterial activity of quinoxaline derivatives appears to stem from multiple mechanisms, primarily targeting bacterial DNA.
Some derivatives, particularly the quinoxaline 1,4-dioxides, are believed to function as bioreductive agents. Under hypoxic conditions, these compounds can be reduced to generate reactive oxygen species (ROS), leading to oxidative DNA damage and subsequent cell death.
Other quinoxaline derivatives are thought to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This mechanism is analogous to that of fluoroquinolone antibiotics.
Experimental Protocols: A Guide to Evaluation
The following protocols outline the standardized methods used to assess the antibacterial efficacy of this compound derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compounds (this compound derivatives and standard antibiotics)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and standard antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strains overnight and then dilute the culture in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted antimicrobial agents. Include positive control wells (inoculum without antimicrobial) and negative control wells (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
Conclusion
The collective evidence strongly suggests that this compound derivatives represent a promising class of antibacterial agents. Certain derivatives exhibit in vitro and in vivo efficacy comparable or, in some cases, superior to standard antibiotics against a range of bacterial pathogens, including drug-resistant strains. Their multifaceted mechanism of action, targeting critical bacterial processes, further underscores their potential to address the challenge of antibiotic resistance. Continued research focusing on structure-activity relationships and preclinical development is warranted to fully realize the therapeutic potential of this exciting class of compounds.
References
- 1. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Aminoquinoxaline-2-Carboxylic Acid: A Comprehensive Guide
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE). All handling of the compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]
-
Body Protection: A lab coat and closed-toe shoes are required.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]
Step-by-Step Disposal Procedure
The primary directive for the disposal of 3-aminoquinoxaline-2-carboxylic acid is to manage it as a regulated hazardous waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6][8]
-
Waste Identification and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh paper, pipette tips, and gloves, in a dedicated container.[4] This container should be clearly labeled as "Hazardous Waste."[3]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and properly labeled liquid waste container.[4] Do not mix this waste with other solvent streams unless their compatibility has been confirmed.[9]
-
-
Container Labeling:
-
Waste Storage (Satellite Accumulation Area):
-
Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).[2][9] This area must be at or near the point of waste generation.[2]
-
The SAA should be a secondary containment system (e.g., a tray) to prevent spills.
-
Ensure that incompatible chemicals are stored separately. Based on similar compounds, this compound waste should be kept away from strong oxidizing agents, strong acids, and strong bases.[4][10]
-
Keep waste containers closed at all times, except when adding waste.[1][9]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.[2][4]
-
Do not exceed the storage limits for your SAA (e.g., typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[2] Containers should generally be collected within one year of the start date.[9]
-
Data Summary for Disposal and Safety
The following table summarizes key information derived from analogous compounds and general chemical safety guidelines.
| Parameter | Guideline | Source |
| Disposal Method | Treat as hazardous waste. Use a licensed chemical destruction plant or approved waste disposal facility. | [4][5][11] |
| Environmental Release | Do not allow to enter drains, sewers, or water courses. | [6][7][8] |
| Container Type | Use appropriate, sealed, and clearly labeled containers (plastic is often preferred). | [2][4][9] |
| Storage Conditions | Store in a cool, dry, well-ventilated, and designated Satellite Accumulation Area. | [7][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [4][10] |
| Hazardous Decomposition | May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) upon combustion. | [12][13] |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard hazardous waste management protocols mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are common practice in academic and industrial research settings.[1][2][14] These protocols are designed to minimize risk to personnel and the environment. The core experimental steps involve the safe collection, segregation, labeling, and storage of chemical waste prior to its removal by a certified disposal service.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.pt [fishersci.pt]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. acs.org [acs.org]
Personal protective equipment for handling 3-aminoquinoxaline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 3-aminoquinoxaline-2-carboxylic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes, dust, and eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned lab coat, and fully enclosed shoes. | Prevents skin contact, which can cause irritation.[1][2][4] Gloves should be inspected before use and changed immediately if contaminated.[1][2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1][2] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator is required.[1][3] | Minimizes the risk of respiratory tract irritation.[1][5][6][7][8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for safe handling and to minimize exposure.
-
Preparation and Engineering Controls :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[1][2]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.[2]
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as the appropriate waste containers, before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[1]
-
-
Handling the Compound :
-
Post-Handling Procedures :
-
Thoroughly clean any contaminated surfaces and equipment.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]
-
Unused Product : Unused this compound should be disposed of as hazardous waste. Do not dispose of it down the drain.[2]
-
-
Disposal Method :
Emergency Procedures
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9][10]
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][9]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[6][9][10]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. hsa.ie [hsa.ie]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.pt [fishersci.pt]
- 10. 3-Methyl-quinoxaline-2-carboxylic Acid - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
